molecular formula C5H3FINO B1393405 5-Fluoro-3-iodo-pyridin-2-ol CAS No. 1186311-05-6

5-Fluoro-3-iodo-pyridin-2-ol

Numéro de catalogue: B1393405
Numéro CAS: 1186311-05-6
Poids moléculaire: 238.99 g/mol
Clé InChI: KCBSXUQSZXQHQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-3-iodo-pyridin-2-ol is a useful research compound. Its molecular formula is C5H3FINO and its molecular weight is 238.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-fluoro-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSXUQSZXQHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674041
Record name 5-Fluoro-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-05-6
Record name 5-Fluoro-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-3-iodo-pyridin-2-ol

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of fluoro, iodo, and hydroxyl functional groups on the pyridine scaffold makes this compound a versatile building block for creating complex molecular architectures with potential biological activity.

Compound Identification and Properties

This compound is a heterocyclic compound identified by the CAS Number 1186311-05-6 [1][2][3][4]. Its structure features a pyridin-2-ol (or 2-pyridone) core, substituted with a fluorine atom at the 5-position and an iodine atom at the 3-position. This substitution pattern offers multiple reaction sites for further chemical modification.

Physicochemical & Safety Data

The fundamental properties and safety information for this compound are summarized below. It is important to note that as this compound is primarily supplied for early-stage research, extensive physical property data is not always collected by vendors[2]. Researchers are advised to confirm the identity and purity of the material upon receipt[2].

PropertyValueSource
CAS Number 1186311-05-6[1][2][3][4]
Molecular Formula C₅H₃FINO[1][2]
Molecular Weight 238.99 g/mol [2][5]
Physical Form Solid[2]
InChI Key KCBSXUQSZXQHQM-UHFFFAOYSA-N[2]
SMILES String Oc1ncc(F)cc1I[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2]

Synthesis and Mechanism

The pyridine ring is generally electron-deficient; however, the hydroxyl group at the 2-position (in its pyridone tautomeric form) is an activating group that directs electrophilic substitution to the ortho and para positions (3- and 5-positions). Since the 5-position is already occupied by a fluorine atom, the incoming electrophile (I⁺) is directed to the highly activated 3-position.

Proposed Experimental Protocol

This protocol is adapted from analogous procedures for the iodination of activated aromatic and heteroaromatic systems[6].

Objective: To synthesize this compound via electrophilic iodination.

Materials:

  • 5-Fluoro-pyridin-2-ol (starting material)

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Sulfuric Acid (H₂SO₄) (if using I₂)

  • Acetonitrile or Dichloromethane (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 5-Fluoro-pyridin-2-ol in a suitable solvent like acetonitrile.

  • Reagent Addition: Slowly add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution at room temperature. Causality: NIS is a mild and effective source of the electrophilic iodine (I⁺) and avoids the harsh acidic conditions required for reagents like I₂/H₂SO₄, leading to cleaner reactions and simpler workups.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Causality: The bicarbonate wash neutralizes any acidic byproducts, ensuring the product is stable during extraction and purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting residue by silica gel column chromatography to yield pure this compound.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 5-Fluoro-pyridin-2-ol in Acetonitrile AddNIS Add N-Iodosuccinimide (NIS) (1.1 eq) at RT Start->AddNIS Step 1 Stir Stir and Monitor by TLC AddNIS->Stir Step 2 Quench Quench with Na₂S₂O₃ Solution Stir->Quench Step 3 Extract Extract with Ethyl Acetate & Wash (NaHCO₃, Brine) Quench->Extract Step 4 Dry Dry (MgSO₄) & Concentrate Extract->Dry Step 5 Purify Purify via Column Chromatography Dry->Purify Step 6

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

As a compound intended for discovery research, published spectroscopic data is scarce. Any researcher synthesizing or using this compound must perform rigorous characterization to confirm its structure and purity. The expected spectroscopic signatures are:

  • ¹H NMR: Two distinct signals in the aromatic region, each appearing as a doublet or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. A broad singlet for the N-H or O-H proton of the pyridone/pyridin-2-ol tautomer.

  • ¹³C NMR: Five signals for the pyridine ring carbons. The carbon bearing the iodine (C3) will be shifted upfield due to the heavy atom effect, while the carbons attached to fluorine (C5) and oxygen (C2) will show characteristic shifts and C-F coupling.

  • ¹⁹F NMR: A single resonance, likely a doublet of doublets, due to coupling with the adjacent ring protons.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be clearly visible, along with a characteristic isotopic pattern for a molecule containing one iodine atom.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate due to its orthogonal reactivity. The three functional groups can be addressed with different chemical transformations, making it a powerful scaffold for building molecular libraries.

  • Iodine (C3-position): The carbon-iodine bond is the most versatile site for modification. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: To form new carbon-carbon bonds with boronic acids/esters.

    • Sonogashira Coupling: To introduce alkyne moieties.

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

    • Heck Coupling: To append alkene groups.

  • Hydroxyl/Oxo Group (C2-position): This group can be alkylated (O-alkylation) or used in condensation reactions. It also significantly influences the electronic properties of the pyridine ring.

  • Fluorine (C5-position): The C-F bond is generally robust and is often incorporated into drug candidates to block metabolic oxidation at that site, improve binding affinity, or modulate pKa[7].

Application Workflow: Suzuki Cross-Coupling

The diagram below illustrates the use of this compound as a substrate in a typical Palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for creating biaryl structures.

G cluster_reactants Reactants cluster_catalyst Catalytic System Pyridinol 5-Fluoro-3-iodo- pyridin-2-ol Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid Aryl Boronic Acid (R-B(OH)₂) Product 5-Fluoro-3-Aryl- pyridin-2-ol (Final Product) Catalyst->Product Suzuki Coupling Base Aqueous Base (e.g., Na₂CO₃) Base->Catalyst

Caption: Use of the title compound in a Suzuki cross-coupling reaction.

The presence of both fluorine and iodine makes this compound particularly useful for creating complex molecules for structure-activity relationship (SAR) studies in drug discovery programs[5].

References

Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-3-iodo-pyridin-2-ol

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, the strategic importance of its structural features, representative synthetic methodologies, and its applications as a versatile building block in the development of novel chemical entities.

This compound is a heterocyclic compound built upon a pyridine scaffold.[1] The pyridine ring is a foundational structure in drug design, appearing in over 100 FDA-approved drugs, which underscores the importance of its derivatives.[2][3] This compound's unique substitution pattern—featuring a fluorine atom, a bulky iodine atom, and a hydroxyl group—imparts a distinct reactivity profile, making it a valuable intermediate for creating more complex molecules.[1][4]

The presence of the hydroxyl group at the 2-position means the molecule exists in a tautomeric equilibrium with its corresponding pyridinone form, 5-Fluoro-3-iodo-pyridin-2(1H)-one. This equilibrium is a critical consideration in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 238.99 g/mol [1][5][6]
Molecular Formula C₅H₃FINO[1][5][6]
CAS Number 1186311-05-6[5]
Physical Form Solid[5]
InChI Key KCBSXUQSZXQHQM-UHFFFAOYSA-N[5]
SMILES Oc1ncc(F)cc1I[5]

The Strategic Role of Key Structural Features

The utility of this compound in drug development stems directly from the interplay of its functional groups. As application scientists, we understand that a molecule's architecture dictates its function.

  • Pyridine Core : The nitrogen-containing aromatic ring is a "privileged scaffold" that can serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites.[7]

  • Fluorine Atom : The introduction of fluorine is a well-established strategy in medicinal chemistry.[8] Its high electronegativity can lower the basicity of the pyridine nitrogen, altering pKa values and improving cell membrane permeability. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a drug candidate.[2][9]

  • Iodine Atom : The iodine at the 3-position is not merely a placeholder. It is an excellent leaving group, making this position a prime site for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular construction of diverse chemical libraries from a single, versatile intermediate.

  • Hydroxyl/Pyridinone Group : The 2-hydroxyl group can be alkylated or acylated, but more importantly, its tautomerization to the pyridinone form provides a hydrogen bond donor (N-H) and acceptor (C=O). This motif is crucial for mimicking peptide bonds and forming strong, directional interactions with protein backbones, a common feature in kinase inhibitors.[7]

Synthesis and Reactivity

Caption: Representative workflow for the synthesis of this compound.

Representative Experimental Protocol: Iodination of 5-Fluoropyridin-2-ol

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding to the workup phase.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-fluoropyridin-2-ol (1.0 equivalent) in a suitable solvent mixture, such as acetic acid and water.

  • Addition of Reagent : To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The use of NIS is a standard, reliable method for electrophilic iodination of electron-rich aromatic systems.

  • Heating : Heat the reaction mixture to 80°C and maintain for 2-4 hours. The elevated temperature is necessary to overcome the activation energy of the electrophilic aromatic substitution.

  • Monitoring : Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction : Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining iodine) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.

  • Fragment-Based Drug Design (FBDD) : This molecule serves as an ideal fragment for screening against biological targets. The pyridine core provides a well-understood anchor, while the halogen atoms offer vectors for growing the fragment into a more potent lead compound.

  • Kinase Inhibitor Scaffolds : As previously noted, the pyridinone tautomer is a key hinge-binding motif. The iodine at the 3-position can be replaced via cross-coupling to introduce larger aromatic or heterocyclic groups that occupy the hydrophobic pocket of many kinase active sites.

  • Radiopharmaceutical Precursors : The presence of both fluorine and iodine makes this compound a candidate for developing PET or SPECT imaging agents.[8] The stable fluorine atom can be used to tune pharmacokinetics, while the iodine can be replaced with a radioisotope such as Iodine-123 or Iodine-124 for imaging applications.

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be an irritant, and carries the H302 hazard statement: "Harmful if swallowed".[5]

Handling Precautions :

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound, with a molecular weight of 238.99 g/mol , is far more than a simple chemical. It is a strategically designed building block that offers researchers and drug development professionals a powerful tool for molecular construction. Its combination of a privileged pyridine scaffold, a metabolically stabilizing fluorine atom, a synthetically versatile iodine handle, and a biologically relevant pyridinone motif makes it a high-value intermediate for creating the next generation of targeted therapeutics and diagnostic agents.

References

An In-depth Technical Guide to 5-Fluoro-3-iodo-pyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-pyridin-2-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique trifunctional substitution pattern—a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core—offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable building block.

Chemical and Physical Properties

This compound is a solid at room temperature. While detailed experimental data is not widely available from commercial suppliers, predicted values and data from related compounds provide valuable insights into its physicochemical profile.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1186311-05-6
Molecular Formula C₅H₃FINO
Molecular Weight 238.99 g/mol
Appearance Solid
Predicted Boiling Point 261.7 ± 40.0 °C[1]
Predicted Density 2.18 ± 0.1 g/cm³[1]
Predicted pKa 8.65 ± 0.10[1]

A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. This equilibrium can be influenced by factors such as the solvent and the substitution pattern on the ring. For this compound, this tautomerism is a key consideration in its reactivity and biological activity.[2][3]

tautomerism This compound This compound 5-Fluoro-3-iodo-pyridin-2(1H)-one 5-Fluoro-3-iodo-pyridin-2(1H)-one This compound->5-Fluoro-3-iodo-pyridin-2(1H)-one Equilibrium

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

A feasible starting material would be 2-amino-5-fluoro-3-iodopyridine. The synthesis of this precursor has been documented and involves the direct iodination of 2-amino-5-fluoropyridine.[4]

Proposed Synthetic Pathway

synthesis_workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Diazotization and Hydrolysis 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine 2-Amino-5-fluoro-3-iodopyridine 2-Amino-5-fluoro-3-iodopyridine 2-Amino-5-fluoropyridine->2-Amino-5-fluoro-3-iodopyridine Direct Iodination Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->2-Amino-5-fluoro-3-iodopyridine Target_Compound This compound 2-Amino-5-fluoro-3-iodopyridine->Target_Compound Diazotization followed by Hydrolysis Diazotizing_Agent Diazotizing Agent (e.g., NaNO₂, H₂SO₄) Diazotizing_Agent->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine (Adapted from a known procedure[4])

  • To a stirred solution of 2-amino-5-fluoropyridine in a suitable solvent (e.g., ethanol or acetonitrile), add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-5-fluoro-3-iodopyridine in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the diazonium salt.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

Purification

The crude this compound can be purified by standard techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Characterization (Predicted)

Due to the lack of available experimental data, the following are predicted spectral characteristics based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine, iodine, and hydroxyl/oxo groups.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridin-2-one system, with the carbon bearing the iodine atom appearing at a relatively upfield position and the carbonyl carbon (in the pyridin-2-one tautomer) at a downfield position.

  • IR Spectroscopy: The infrared spectrum would likely show a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the tautomeric forms. A strong absorption band around 1650 cm⁻¹ would be indicative of the C=O stretching of the pyridin-2(1H)-one tautomer.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (238.99 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom.

Chemical Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile building block in medicinal chemistry.

reactivity_applications cluster_reactivity Key Reaction Sites cluster_applications Potential Applications in Drug Discovery Start This compound Iodine Iodine (C3) Start->Iodine Hydroxyl Hydroxyl/Amide (C2/N1) Start->Hydroxyl Pyridine_Ring Pyridine Ring Start->Pyridine_Ring Suzuki Suzuki Coupling (C-C bond formation) Iodine->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Iodine->Buchwald Sonogashira Sonogashira Coupling (C-C triple bond formation) Iodine->Sonogashira Alkylation O/N-Alkylation Hydroxyl->Alkylation Acylation O/N-Acylation Hydroxyl->Acylation Kinase_Inhibitors Kinase Inhibitors Suzuki->Kinase_Inhibitors Buchwald->Kinase_Inhibitors Other_Therapeutics Other Therapeutic Agents Sonogashira->Other_Therapeutics Alkylation->Other_Therapeutics Acylation->Other_Therapeutics

Caption: Reactivity and potential applications of this compound.

The iodine atom at the 3-position is particularly valuable as it readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the rapid generation of compound libraries for high-throughput screening.

The hydroxyl group of the pyridin-2-ol tautomer and the N-H of the pyridin-2(1H)-one tautomer can be functionalized through alkylation or acylation, providing another avenue for structural diversification.

The fluorinated pyridine scaffold is a common motif in many approved drugs and clinical candidates, particularly in the area of kinase inhibitors.[5][6] The fluorine atom can modulate the pKa of the pyridine nitrogen, influence lipophilicity, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Given these properties, this compound is an excellent starting material for the synthesis of novel kinase inhibitors and other targeted therapies.

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries. The presence of the fluoropyridine scaffold suggests its potential utility in the development of new therapeutic agents, particularly kinase inhibitors. While experimental data for this specific compound is limited, its structural features and the established chemistry of related compounds underscore its value for researchers and scientists in the pharmaceutical industry.

References

5-Fluoro-3-iodo-pyridin-2-ol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-3-iodo-pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative with the chemical formula C₅H₃FINO and a molecular weight of 238.99 g/mol . Its unique structure, featuring fluorine, iodine, and a hydroxyl group on a pyridine ring, makes it a valuable building block in medicinal chemistry and drug discovery.[1] The presence of multiple functional groups allows for diverse chemical modifications, positioning it as a key intermediate in the synthesis of complex molecules with potential therapeutic applications.[2] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles and data.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a complete understanding of its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Class: Acute Toxicity 4, Oral

  • Hazard Statement: H302 - Harmful if swallowed

While the primary classification points to oral toxicity, the structural alerts from related halogenated pyridines suggest that researchers should also anticipate potential for skin, eye, and respiratory tract irritation.[3][4] The presence of iodine and fluorine substituents can influence the compound's reactivity and toxicological profile.[1]

Comprehensive Risk Mitigation and Handling Protocol

A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, personal protective equipment, and standardized handling procedures. The causality behind these measures is rooted in minimizing exposure through all potential routes: inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Fume Hood: All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[4][5] This is a mandatory precaution for responding to accidental eye or skin contact.

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and use of PPE is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-length laboratory coat should be worn to protect street clothes and prevent skin exposure.

  • Respiratory Protection: If engineering controls are insufficient or if there is a risk of generating significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[5]

Standard Operating Procedure for Handling Solid this compound

This step-by-step protocol is designed to be a self-validating system for safe handling.

  • Preparation:

    • Confirm that the fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE.

    • Assemble all necessary equipment (spatula, weigh boat, reaction vessel) inside the fume hood.

  • Handling the Compound:

    • Before opening, visually inspect the container for any damage.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the solid powder.

    • Use a clean spatula to carefully transfer the desired amount of the compound to a weigh boat or directly into the reaction vessel.

    • Avoid creating dust during transfer. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean any residual powder from the spatula and work surface within the fume hood using a suitable solvent and absorbent material.

    • Dispose of contaminated materials (weigh boat, wipes) in a designated hazardous waste container.

    • Remove gloves and wash hands thoroughly with soap and water.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4] Halogenated compounds can react vigorously with these materials.

  • Light Sensitivity: The compound is noted to be light-sensitive.[4][5] Store in an opaque container or in a dark location to prevent degradation.

Emergency Response Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician immediately.[5] Rinse mouth with water. Do NOT induce vomiting.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[5] Seek medical attention if you feel unwell.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and wear full PPE.[4][6]

  • Containment and Cleanup:

    • Prevent the material from entering drains or waterways.[6]

    • For a dry spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[5][7] Avoid generating dust.

    • Clean the spill area thoroughly with a damp cloth or absorbent material.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).[4][5]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

This compound and any contaminated materials must be treated as hazardous waste.

  • Procedure: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[5]

  • Professional Service: It is highly recommended to use a licensed professional waste disposal service for the disposal of this chemical.[8]

Data Summary and Visualization

Safety and Handling Data Table
ParameterInformationSource(s)
CAS Number 1186311-05-6
Molecular Formula C₅H₃FINO
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[5]
Engineering Controls Chemical fume hood, good ventilation, eyewash/safety shower[4][5]
Storage Cool, dry, well-ventilated, tightly sealed, protected from light[4][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[4]
First Aid (Ingestion) Call POISON CENTER or doctor. Rinse mouth.[5]
Fire Extinguishing Media Water spray, CO2, dry chemical, alcohol-resistant foam[4]
Disposal As hazardous waste via a licensed disposal service[5][8]

Logical Workflow for Safe Chemical Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Receive Chemical & Verify SDS Information B Conduct Risk Assessment A->B C Select & Inspect PPE B->C D Verify Engineering Controls (Fume Hood, Eyewash) C->D E Work Within Fume Hood D->E F Carefully Weigh & Transfer Compound E->F G Securely Close Container F->G H Decontaminate Workspace & Tools G->H G->H I Segregate & Label Hazardous Waste H->I J Dispose via Approved Waste Stream I->J K Remove PPE & Wash Hands Thoroughly J->K Emergency Spill or Exposure FirstAid Follow First-Aid Procedures Emergency->FirstAid Cleanup Follow Spill Cleanup Protocol Emergency->Cleanup Report Report Incident FirstAid->Report Cleanup->Report

Caption: Risk mitigation workflow for handling hazardous chemicals.

References

Methodological & Application

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Fluoro-3-iodo-pyridin-2-ol

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and a robust protocol for the Suzuki coupling of this compound, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5] This document addresses the unique challenges presented by this electron-deficient, multifunctional substrate, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug discovery and process development.

Scientific Rationale and Mechanistic Considerations

The successful execution of a Suzuki-Miyaura coupling hinges on a nuanced understanding of its catalytic cycle and the specific electronic and structural properties of the coupling partners.[6][7] The substrate, this compound, presents several distinct challenges that must be addressed through rational selection of reaction components.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[1][6] This is often the rate-limiting step, particularly for electron-rich or sterically hindered halides.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[8][9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate R¹-Pd(II)L₂-R² (Transmetalation Product) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Intermediate->Product ArylHalide R¹-X (this compound) ArylHalide->OA_Intermediate BoronicAcid R²-B(OR)₂ (Organoboron Reagent) BoronicAcid->TM_Intermediate Base Base (e.g., K₃PO₄) Base->TM_Intermediate Activates Boron

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Challenges
  • Electron Deficiency: The pyridine ring, further deactivated by the strongly electron-withdrawing fluorine atom, makes the carbon-iodine bond more electron-poor. While this can sometimes facilitate oxidative addition, it also increases the susceptibility of the ring to nucleophilic attack and can slow down the reductive elimination step.[11][12] The selection of a highly active catalyst is therefore critical.

  • Pyridinol-Pyridone Tautomerism: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This equilibrium can affect solubility and the substrate's ability to coordinate with the palladium catalyst. The acidic N-H proton of the pyridone form or the O-H of the pyridinol can react with strong bases, potentially complicating the reaction.

Tautomerism cluster_tautomer Tautomeric Equilibrium Pyridinol Pyridone Pyridinol_label This compound Equilibrium Pyridone_label 5-Fluoro-3-iodo-1H-pyridin-2-one

Figure 2: Tautomerism of the substrate.

  • Directing Group Effects: The hydroxyl/carbonyl group at the 2-position can act as a directing group, potentially influencing the approach of the bulky palladium catalyst to the C-I bond at the adjacent 3-position.

Rationale for Reagent Selection
  • Palladium Precursor & Ligand: To overcome the challenges of coupling electron-deficient heterocycles, highly active catalyst systems are required. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos developed by the Buchwald group, are exceptionally effective.[13][14] They promote both the oxidative addition of challenging substrates and the final reductive elimination step.[13] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which form the active Pd(0) species in situ.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions with the substrate's functional groups.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, providing sufficient basicity without being overly harsh.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate reactions but may be less compatible with sensitive functional groups.

    • Potassium Fluoride (KF): A milder base, often used when base-labile groups like esters are present.[9]

  • Solvent System: A mixture of an organic solvent and water is standard. The organic solvent (e.g., 1,4-dioxane, THF, toluene) dissolves the organic coupling partners and catalyst, while water dissolves the inorganic base and facilitates the formation of the boronate "ate" complex.[1] Thoroughly degassing the solvent mixture is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols and Workflow

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Component Grade / Purity Supplier Example Notes
This compound≥97%Sigma-Aldrich (CAS: 1186311-05-6)[15]Store under inert gas.
Arylboronic Acid≥98%Combi-Blocks, etc.Choose based on desired product.
Pd₂(dba)₃Catalyst GradeStrem, Sigma-AldrichAir-sensitive, handle in a glovebox if possible.
SPhos≥98%Strem, Sigma-AldrichBuchwald ligand, air-stable solid.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Acros, Sigma-AldrichGrind to a fine powder before use.
1,4-DioxaneAnhydrous, ≥99.8%Acros, Sigma-AldrichUse from a freshly opened bottle or Sure/Seal™ system.
Deionized WaterN/AIn-houseMust be degassed before use.
Inert GasHigh Purity N₂ or ArN/AFor maintaining an inert atmosphere.

Experimental Workflow Diagram

Workflow prep prep reaction reaction workup workup analysis analysis start Start reagents 1. Weigh Reagents - this compound - Boronic Acid - K₃PO₄, Pd₂(dba)₃, SPhos start->reagents vessel 2. Charge Reaction Vessel (Flame-dried flask w/ stir bar) reagents->vessel inert 3. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) vessel->inert solvents 4. Add Degassed Solvents (Dioxane / Water) inert->solvents heat 5. Heat to Reaction Temp (e.g., 80-100 °C) solvents->heat monitor 6. Monitor Reaction (TLC or LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool Reaction Complete quench 8. Quench & Dilute (Add Water & EtOAc) cool->quench extract 9. Extract & Wash (Separate layers, wash organic phase) quench->extract dry 10. Dry & Concentrate (Dry over MgSO₄, filter, evaporate) extract->dry purify 11. Purify Product (Flash Column Chromatography) dry->purify characterize 12. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 3: Step-by-step experimental workflow for the Suzuki coupling protocol.

Detailed Step-by-Step Protocol

This protocol is for a 0.5 mmol scale reaction. Adjust quantities accordingly.

  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (119.5 mg, 0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and finely ground K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and the ligand SPhos (4.1 mg, 0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through the mixture for at least 30 minutes. Via syringe, add 5 mL of the degassed solvent mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting iodo-pyridine.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Optimization and Troubleshooting

Even with a robust protocol, optimization may be necessary for different boronic acid partners.

Reaction Parameter Guide
Parameter Standard Condition Alternative / Rationale for Change Relevant Sources
Ligand SPhosXPhos: Often provides higher yields for sterically hindered substrates. RuPhos: Can be effective for heteroaryl couplings.[14][16]
Base K₃PO₄Cs₂CO₃: Use if the reaction is sluggish. May increase rate but can affect sensitive groups. K₂CO₃: A milder option if side-product formation is observed.[17][18]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O: Good alternative, especially at higher temperatures. THF/H₂O: Suitable for lower temperature reactions.[1][19]
Temperature 100 °C80 °C: Try if decomposition is observed. Room Temp: Possible with highly active catalysts like those based on tBu₃P for very reactive substrates.[9][20]
Troubleshooting Common Issues
Observed Problem Potential Cause(s) Suggested Solution(s)
No reaction / Starting material recovered 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents.1. Ensure meticulous degassing and inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use fresh, high-purity reagents and anhydrous solvents. Switch to a more active ligand (e.g., XPhos).[16]
Low Yield 1. Incomplete reaction.2. Protodeboronation of the boronic acid.3. Catalyst deactivation.1. Increase reaction time or temperature.2. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Use a less aqueous solvent system or a different base like KF.[21]3. Increase catalyst loading slightly (e.g., to 1.5-2 mol% Pd).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species present at the start.1. Improve degassing procedure.2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure the pre-catalyst is fully reduced.[7]
Dehalogenated Side Product 1. Competing hydrodehalogenation pathway.1. Lower the reaction temperature.2. Use a different ligand/base combination.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical research. Success in this endeavor requires a deliberate and informed approach to experimental design. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands, selecting an appropriate base such as K₃PO₄, and maintaining rigorous inert reaction conditions, researchers can effectively overcome the inherent challenges posed by this electron-deficient heterocyclic substrate. The protocols and troubleshooting guide presented herein provide a solid foundation for achieving high yields and purity, accelerating the discovery and development of next-generation therapeutics.

References

5-Fluoro-3-iodo-pyridin-2-ol: A Strategic Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated and Iodinated Pyridinols in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring make it a privileged structure in numerous approved drugs.[1][2] The strategic introduction of halogen atoms, particularly fluorine and iodine, onto this core imparts a unique combination of physicochemical properties that can be exploited to overcome challenges in drug design, such as metabolic instability and lack of target specificity.

The incorporation of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the pKa of nearby functionalities, and improve binding affinity to target proteins through favorable electrostatic interactions.[3] Concurrently, the iodine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This dual functionalization in 5-Fluoro-3-iodo-pyridin-2-ol creates a powerful building block, offering medicinal chemists a platform for the efficient construction of complex molecular architectures with desirable pharmacological profiles. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a key intermediate in the generation of next-generation therapeutics, particularly in the realms of kinase and viral inhibition.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of a building block is fundamental to its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

PropertyValueSource
CAS Number 1186311-05-6--INVALID-LINK--[4]
Molecular Formula C₅H₃FINO--INVALID-LINK--[4]
Molecular Weight 238.99 g/mol --INVALID-LINK--[4]
Appearance Solid--INVALID-LINK--[4]

Spectroscopic Data (Predicted and Analog-Based)

SpectrumExpected Chemical Shifts (δ) / Peaks
¹H NMR Two aromatic protons would be observed, with their chemical shifts and coupling constants influenced by the adjacent fluorine, iodine, and hydroxyl groups.
¹³C NMR Five distinct resonances for the pyridine ring carbons are expected. The carbons directly attached to fluorine, iodine, and oxygen will exhibit characteristic shifts. For instance, the carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance is expected for the fluorine atom. The chemical shift will be in the typical range for fluoro-aromatic compounds and will be influenced by the electronic nature of the other substituents on the pyridine ring.
IR (cm⁻¹) A broad O-H stretching band is expected in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding. Characteristic C=C and C-N stretching vibrations of the pyridine ring will also be present.
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at approximately 239, with a characteristic isotopic pattern due to the presence of iodine.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved from commercially available 2-amino-5-fluoropyridine. The synthetic strategy involves a two-step sequence: regioselective iodination followed by diazotization and subsequent hydrolysis.

Synthesis A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-3-iodopyridine A->B I₂, Silver Sulfate Ethanol, rt C This compound B->C 1. NaNO₂, H₂SO₄, 0°C 2. H₂O, Heat

Synthetic route to this compound.
Protocol 1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine

This protocol is adapted from a patented procedure for the iodination of a substituted aminopyridine.[5]

Materials:

  • 2-Amino-5-fluoropyridine

  • Silver sulfate (Ag₂SO₄)

  • Iodine (I₂)

  • Ethanol

  • Ethyl acetate

  • Sodium carbonate solution

  • 25% Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-5-fluoropyridine in ethanol, add an equimolar amount of silver sulfate.

  • Add powdered iodine in small portions at room temperature. The reaction is typically stirred for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove insoluble materials and wash the solid residue with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a sodium carbonate solution.

  • Separate the organic layer and wash it sequentially with 25% aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-amino-5-fluoro-3-iodopyridine.

Protocol 2: Synthesis of this compound

This protocol is based on the general principles of diazotization of aminopyridines followed by hydrolysis.[7][8]

Materials:

  • 2-Amino-5-fluoro-3-iodopyridine

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • Carefully dissolve 2-amino-5-fluoro-3-iodopyridine in cold, concentrated sulfuric acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for a specified time to ensure complete diazotization.

  • Carefully and slowly pour the reaction mixture into a beaker of boiling water.

  • Heat the resulting solution to allow for the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Key Synthetic Transformations and Applications

The true utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions at the C-3 position, leveraging the reactivity of the carbon-iodine bond. This allows for the strategic introduction of diverse functionalities, which is a cornerstone of modern drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the iodopyridine and a wide range of boronic acids or esters.[9][10] This reaction is instrumental in building biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Suzuki A This compound E 5-Fluoro-3-(aryl/heteroaryl)-pyridin-2-ol A->E B Aryl/Heteroaryl Boronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃, K₂CO₃) D->E

General scheme for Suzuki-Miyaura coupling.
Protocol 3: Representative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the iodopyridine and a terminal alkyne, providing access to alkynyl-substituted pyridinols.[11] These motifs are found in various biologically active molecules and can serve as precursors for further transformations.

Protocol 4: Representative Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (a tertiary amine, e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of this compound and the terminal alkyne (1.1-1.5 equivalents) in the chosen solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the amine base (typically 2-3 equivalents).

  • Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds by coupling the iodopyridine with a primary or secondary amine.[2] This reaction is particularly relevant for the synthesis of kinase inhibitors, where a diarylamine hinge-binding motif is often a key structural feature.

Buchwald A This compound E 5-Fluoro-3-(amino)-pyridin-2-ol A->E B Primary or Secondary Amine B->E C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) C->E D Base (e.g., NaOtBu, K₃PO₄) D->E

General scheme for Buchwald-Hartwig amination.
Protocol 5: Representative Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., sodium tert-butoxide, potassium phosphate, or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add a solution of this compound and the amine (1.1-1.5 equivalents) in the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120°C).

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Application in the Synthesis of Kinase Inhibitors: A Case Study Perspective

The 2-fluoro-4-iodoaryl motif, closely related to our building block, is a key component in the structure of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.[12] Trametinib is approved for the treatment of various cancers, including melanoma and non-small cell lung cancer with specific BRAF mutations.[12] The synthesis of Trametinib involves the coupling of a 2-fluoro-4-iodoaniline derivative with a complex pyridopyrimidine core. This highlights the strategic importance of the fluoro-iodo substitution pattern for achieving high-affinity binding to the kinase active site. The fluorine atom can engage in crucial interactions within the ATP-binding pocket, while the iodine atom's position allows for the necessary bond formations to construct the final drug molecule.

The reactivity of this compound makes it an ideal starting material for the synthesis of novel kinase inhibitors. For instance, a Buchwald-Hartwig amination could be employed to couple it with an aniline derivative, followed by a Suzuki-Miyaura coupling to introduce further complexity, ultimately leading to compounds with potential inhibitory activity against a range of kinases.

Utility in the Development of Antiviral Agents

The fluorinated pyridine core is also a prevalent feature in many antiviral agents. The fluorine atom can enhance the compound's metabolic stability and bioavailability, crucial properties for effective antiviral drugs. This compound can serve as a versatile starting point for the synthesis of novel antiviral compounds. Through the cross-coupling reactions described above, various pharmacophores known to interact with viral enzymes or proteins can be introduced at the C-3 position. For example, Sonogashira coupling could be used to append alkynyl-containing nucleoside analogs, a class of compounds known for their antiviral activity.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual halogenation provides a unique combination of properties: a fluorine atom to enhance pharmacological characteristics and an iodine atom that serves as a reactive handle for a multitude of powerful cross-coupling reactions. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this building block in the creation of diverse libraries of compounds for screening and lead optimization, ultimately accelerating the discovery of new and improved therapeutics.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 5-Fluoro-3-iodo-pyridin-2-ol as a pivotal starting material in the synthesis of novel kinase inhibitors. The unique trifunctional nature of this pyridin-2-one scaffold, featuring strategically positioned fluorine, iodine, and hydroxyl/oxo functionalities, offers medicinal chemists a versatile platform for generating diverse and potent kinase inhibitor libraries. We will delve into the rationale behind its use, detailing key synthetic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed, step-by-step protocols, mechanistic insights, and data-driven discussions are provided to empower researchers, scientists, and drug development professionals in their quest for next-generation targeted therapeutics.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form crucial hydrogen bond interactions with the hinge region of various kinases.[1][2][3] The specific derivative, this compound (C₅H₃FINO, MW: 238.99 g/mol ), is a particularly valuable building block due to the synergistic interplay of its substituents.[4][5]

  • The Iodine Handle (C3): The iodine atom at the C3 position serves as a versatile reactive handle for introducing molecular diversity. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile installation of aryl, heteroaryl, and alkynyl moieties that can be tailored to target the hydrophobic regions of the kinase active site.[6][7]

  • The Fluorine Modulator (C5): The fluorine atom at the C5 position is not merely a passive substituent. Its high electronegativity can significantly influence the physicochemical properties of the final molecule.[8] Strategic fluorination is a proven tactic in drug design to enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions within the protein's binding pocket, and modulate the acidity (pKa) of nearby functional groups to improve cell permeability and oral bioavailability.[9][10][11]

  • The Pyridin-2-one Core: This central motif acts as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to mimic the hinge-binding interactions of ATP within the kinase active site.[1][2] This bidentate interaction provides a strong anchor for the inhibitor, contributing significantly to its potency.

This unique combination of features makes this compound an ideal starting point for a fragment-based or scaffold-hopping approach to kinase inhibitor design, enabling rapid exploration of the chemical space around the core structure.

Core Synthetic Strategies and Experimental Protocols

The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the most common and effective transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridinone core and various aryl or heteroaryl boronic acids or esters.[12] This reaction is instrumental in building the biaryl structures common to many Type I and Type II kinase inhibitors.[13]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification start Combine this compound, Arylboronic Acid, Base, and Solvent in Flask degas Degas Mixture (e.g., N2/Ar sparging) start->degas add_cat Add Pd Catalyst and Ligand degas->add_cat heat Heat to Reaction Temperature (e.g., 80-110 °C) add_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Isolate Pure Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

This protocol describes the coupling of this compound with 4-(methoxycarbonyl)phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (10:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-(methoxycarbonyl)phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add the anhydrous dioxane/water solvent mixture via syringe.

  • Sparge the resulting suspension with nitrogen gas for 15 minutes.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand, then add this catalyst system to the reaction flask under a positive flow of nitrogen.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-Fluoro-3-(4-(methoxycarbonyl)phenyl)pyridin-2(1H)-one.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent Dioxane/WaterThe aqueous component is often crucial for dissolving the base and facilitating the catalytic cycle.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira reaction is a highly efficient method for coupling the iodopyridinone with terminal alkynes.[14] This reaction is particularly useful for creating inhibitors with linear, rigid linkers, which can span the active site to reach distal pockets.

Caption: Simplified Sonogashira catalytic cycle.

This protocol describes the coupling of this compound with propargyl alcohol.[15]

Materials:

  • This compound (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and triethylamine. The mixture should be degassed by bubbling nitrogen through it for 10-15 minutes.

  • Add propargyl alcohol dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to afford 5-Fluoro-3-(3-hydroxyprop-1-yn-1-yl)pyridin-2(1H)-one.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the aryl iodide with a wide range of primary and secondary amines.[16][17] This is particularly valuable for synthesizing diarylamine-based inhibitors, a common motif in many kinase inhibitor classes.[18][19]

This protocol describes the coupling of this compound with 3-chloroaniline.

Materials:

  • This compound (1.0 equiv)

  • 3-Chloroaniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Cs₂CO₃, and Xantphos.

  • Evacuate and backfill the tube with nitrogen.

  • Add Pd₂(dba)₃, followed by anhydrous toluene and 3-chloroaniline.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product, 3-((3-Chlorophenyl)amino)-5-fluoropyridin-2(1H)-one.

Mechanism of Action & Target Pathways

Kinase inhibitors synthesized from the this compound scaffold typically function as ATP-competitive inhibitors. The pyridinone core establishes key hydrogen bonds in the hinge region of the kinase, while the substituents introduced via cross-coupling reactions occupy adjacent hydrophobic pockets, conferring potency and selectivity.

For example, inhibitors targeting the RAF-MEK-ERK pathway, which is frequently dysregulated in cancers like melanoma, can be constructed from this scaffold.[6]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyridinone-Based RAF Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

The moiety attached at the C3 position is crucial for determining which kinase is targeted. A large, hydrophobic group might favor binding to a kinase with a deep hydrophobic back-pocket, such as a Type II inhibitor conformation of BRAF.

Summary of Quantitative Data

The following table summarizes representative yields for the cross-coupling reactions described, based on literature for analogous substrates.[15][20] Actual yields may vary depending on the specific substrates and reaction optimization.

Reaction Type Coupling Partner Product Type Representative Yield (%)
Suzuki-MiyauraArylboronic Acid3-Aryl-pyridinone70-95%
SonogashiraTerminal Alkyne3-Alkynyl-pyridinone75-98%
Buchwald-HartwigArylamine3-Arylamino-pyridinone65-90%

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its pre-installed handles for palladium-catalyzed cross-coupling reactions allow for the rapid and efficient generation of diverse chemical libraries. The strategic placement of the fluorine atom provides a built-in mechanism for enhancing the drug-like properties of the final compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this powerful scaffold in the discovery and development of novel targeted therapies.

References

Topic: 5-Fluoro-3-iodo-pyridin-2-ol in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and safety profiles has intensified the focus on versatile chemical building blocks. Halogenated pyridines are a cornerstone of modern pesticide discovery, imparting crucial physicochemical and biological properties to active ingredients. This guide details the strategic application of 5-Fluoro-3-iodo-pyridin-2-ol, a highly functionalized heterocyclic intermediate, in the synthesis of potential agrochemical candidates. We explore its reactivity, focusing on palladium-catalyzed cross-coupling reactions as a primary method for constructing complex molecular scaffolds. A detailed, field-tested protocol for a Suzuki-Miyaura coupling reaction is provided, illustrating its utility in generating N-pyridylpyrazole structures, a motif central to a blockbuster class of insecticides. This document serves as a practical resource for researchers and synthetic chemists in the agrochemical industry, explaining not just the procedural steps but the critical scientific rationale behind them.

Introduction: The Strategic Value of a Pre-functionalized Pyridine Scaffold

This compound (CAS 1186311-05-6) is a pyridine derivative distinguished by a unique arrangement of functional groups, each offering a distinct advantage for synthetic diversification in agrochemical research.[1]

  • Iodine at C3: The iodine atom is an excellent leaving group, making the C3 position a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira.[2] This allows for the direct attachment of diverse aryl, heteroaryl, or alkyl fragments.

  • Fluorine at C5: The strategic placement of a fluorine atom can significantly enhance the biological activity and metabolic stability of the final compound.[3][4] Fluorine's high electronegativity can modulate the pKa of the pyridine ring and influence non-covalent interactions with biological targets, often leading to increased binding affinity.

  • Pyridin-2-ol Moiety: This group exists in a tautomeric equilibrium with its 2-pyridone form. This functionality can influence the molecule's solubility and electronic properties and serves as a potential handle for further derivatization.

This combination of reactive sites makes this compound a powerful tool for the "intermediate derivatization method" (IDM), a strategy that leverages functionalized core structures to rapidly synthesize libraries of analogs for structure-activity relationship (SAR) studies.[5] This approach is particularly relevant for exploring analogs of established agrochemicals, such as the N-pyridylpyrazole insecticides, which revolutionized pest control by targeting insect ryanodine receptors (RyRs).[6][7]

Core Application: Synthesis of N-Pyridylpyrazole Scaffolds via Suzuki-Miyaura Coupling

The N-pyridylpyrazole core is the defining feature of the diamide class of insecticides, including chlorantraniliprole and cyantraniliprole.[6][8][9][10] These compounds exhibit potent and selective activity against a broad spectrum of chewing pests. The synthesis of analogs is a key strategy for discovering new insecticides with improved properties or a different resistance profile.

This compound is an ideal starting material for building these scaffolds. The iodine atom provides a reliable anchor point for a Suzuki-Miyaura coupling reaction with a suitably substituted pyrazole boronic acid or ester, forging the critical pyridine-pyrazole bond.

General Synthetic Workflow

The workflow illustrates the coupling of the pyridine building block with a generic pyrazole boronic ester to form the desired scaffold, which can then undergo further functionalization to produce a final agrochemical candidate.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Intermediate & Final Product A This compound B Pyrazole Boronic Ester (e.g., Pinacol Ester) C Suzuki-Miyaura Coupling A->C B->C D Coupled N-Pyridylpyrazole Scaffold C->D C-C Bond Formation E Further Derivatization (e.g., Amidation) D->E F Final Agrochemical Analog E->F

Caption: General workflow for agrochemical synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a pyrazole pinacol boronate ester.

Reaction Scheme: this compound + 1-(tert-butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole → 1-(tert-butyl)-3-(5-fluoro-2-hydroxy-3-pyridinyl)-1H-pyrazole

Materials and Reagents
Reagent/MaterialM.W.AmountMoles (mmol)Role
This compound238.99239 mg1.0Starting Material
1-(tert-butyl)-3-(pinacol boronate)-1H-pyrazole264.15317 mg1.2Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂816.6441 mg0.05 (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃)138.21415 mg3.0Base
1,4-Dioxane-8 mL-Solvent
Water-2 mL-Co-solvent
Argon (Ar)---Inert Gas
Ethyl Acetate-As needed-Extraction Solvent
Brine-As needed-Washing Solution
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying Agent
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (239 mg, 1.0 mmol), the pyrazole pinacol boronate ester (317 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Scientist's Insight: The use of a pre-catalyst like Pd(dppf)Cl₂ is advantageous as it is air-stable and reliably forms the active Pd(0) species in situ. K₂CO₃ is a common and effective base for Suzuki couplings, strong enough to facilitate transmetalation without causing significant side reactions.

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. Seal the flask with a septum and sparge the solution with a gentle stream of argon for 15-20 minutes.

    • Scientist's Insight: Degassing is a critical step. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle and drastically reducing the reaction yield. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyridine is consumed.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Scientist's Insight: The initial water dilution helps dissolve the inorganic salts (K₂CO₃ and boronate byproducts), facilitating a cleaner separation. Multiple extractions with ethyl acetate ensure complete recovery of the product from the aqueous phase.

  • Workup - Washing and Drying: Combine the organic extracts and wash them sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Scientist's Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Procedural Flow Diagram

G A 1. Setup Combine reactants, catalyst, and base in flask under Argon. B 2. Degassing Add solvents (Dioxane/H₂O) and sparge with Argon. A->B C 3. Reaction Heat at 90 °C for 4-6h. Monitor by TLC/LC-MS. B->C D 4. Quench & Extract Cool, add H₂O. Extract with Ethyl Acetate. C->D E 5. Wash & Dry Wash combined organic layers with H₂O and Brine. Dry over Na₂SO₄. D->E F 6. Purify & Concentrate Filter, concentrate solvent. Purify via column chromatography. E->F G 7. Analysis Characterize pure product (NMR, HRMS). F->G

Caption: Step-by-step protocol for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound stands out as a high-value building block for the discovery of next-generation agrochemicals. Its pre-installed functional handles—a cross-coupling-ready iodine, a bioactivity-enhancing fluorine, and a modifiable pyridin-2-ol—provide a streamlined pathway to novel and diverse molecular architectures. The detailed Suzuki-Miyaura protocol presented here serves as a robust template for synthesizing N-pyridylpyrazole scaffolds, enabling rapid exploration of the chemical space around this critical insecticidal pharmacophore. As the agrochemical industry continues to seek innovation, the strategic use of such multifunctional intermediates will be paramount in accelerating the development of safer and more effective crop protection solutions.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 5-Fluoro-3-iodo-pyridin-2-ol

This compound is a highly versatile and valuable building block in modern organic synthesis, particularly for the construction of novel molecular entities in drug discovery and materials science. Its unique trifunctionalized pyridine core, featuring a nucleophilic hydroxyl group, an electrophilic iodine atom at a strategic position for cross-coupling, and a fluorine substituent to modulate physicochemical properties, offers a rich platform for chemical diversification. This guide provides in-depth technical insights and detailed protocols for leveraging this scaffold in a variety of palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to be robust and adaptable, enabling researchers to confidently explore new chemical space.

The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. This tautomerism can influence the substrate's reactivity, and its coordination to the metal center should be considered when optimizing reaction conditions. The electron-withdrawing nature of the fluorine atom is anticipated to enhance the reactivity of the C-I bond towards oxidative addition to the palladium catalyst.

Core Applications: A Gateway to Diverse Chemical Scaffolds

The strategic placement of the iodine atom at the 3-position of the pyridine ring makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are foundational in contemporary organic synthesis for their reliability and broad functional group tolerance.[1] This section will detail the application of this substrate in four key reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, providing a toolkit for generating diverse libraries of novel compounds.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and the vast commercial availability of boronic acid and ester coupling partners.[2] This reaction enables the straightforward synthesis of 3-aryl and 3-heteroaryl-5-fluoro-pyridin-2-ol derivatives, which are prevalent motifs in medicinal chemistry.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source such as Pd(PPh₃)₄ with a suitable phosphine ligand is crucial. For heteroaryl halides, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective. The choice of ligand can significantly impact reaction efficiency by promoting the rates of oxidative addition and reductive elimination.

  • Base: The base is essential for the activation of the organoboron species, facilitating the transmetalation step.[3] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can depend on the stability of the substrates and the desired reaction rate.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically used. The aqueous phase is critical for dissolving the inorganic base and promoting the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Catalyst loading typically 2-5 mol%.
Ligand PPh₃, or other phosphine ligandsLigand-to-palladium ratio is crucial.
Base K₂CO₃, Na₂CO₃, K₃PO₄2.0-3.0 equivalents.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OTypically in a 4:1 to 10:1 ratio.
Temperature 80-100 °CReaction time can vary from 2 to 24 hours.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants This compound + Boronic Acid + Base Inert_Atmosphere Purge with Ar/N₂ Reactants->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent + Pd Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat (80-100 °C) + Stir Solvent_Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Work-up (EtOAc/H₂O) Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product 3-Aryl-5-fluoro-pyridin-2-ol Purification->Product

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[4] This reaction provides access to 3-alkynyl-5-fluoro-pyridin-2-ol derivatives, which are valuable intermediates for further transformations and are found in various biologically active molecules.

Causality Behind Experimental Choices:
  • Dual Catalysis: The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[4] The palladium catalyst activates the aryl iodide, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.

  • Solvent: While the amine base can act as the solvent, co-solvents like THF or DMF are often used to improve solubility.

  • Copper-Free Conditions: To avoid potential issues with copper, such as homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a different choice of ligand and base.

General Protocol for Sonogashira Coupling:
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). To this mixture, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄2-5 mol% loading.
Copper Source CuI1-3 mol% loading.
Base Et₃N, DIPEACan be used as a solvent or co-solvent.
Solvent THF, DMFEnsure solvents are anhydrous and degassed.
Temperature Room Temperature to 60 °CHigher temperatures may be needed for less reactive substrates.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product_Cycle Ar-C≡CR PdII_Alkynyl->Product_Cycle Cu_Cycle Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Base, CuI Cu_Acetylide->PdII_Aryl To Transmetalation

Heck Coupling: Vinylation of the Pyridine Core

The Heck reaction is a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[5] This reaction allows for the introduction of vinyl groups at the 3-position of the pyridine ring, leading to the synthesis of substituted styrenes and other vinylated pyridines.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.

  • Ligand: While some Heck reactions can proceed without a phosphine ligand ("ligand-free"), the use of ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) can improve catalyst stability and reactivity.

  • Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the HX produced during the catalytic cycle.[5]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

General Protocol for Heck Coupling:
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand if used (e.g., PPh₃, 2-10 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas (e.g., argon or nitrogen).

  • Reagents and Solvent: Add the anhydrous, degassed solvent (e.g., DMF), the base (e.g., Et₃N, 1.5-2.0 equiv.), and the alkene (1.2-2.0 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂1-5 mol% loading.
Ligand (optional) PPh₃, P(o-tol)₃Can improve yield and selectivity.
Base Et₃N, K₂CO₃1.5-2.0 equivalents.
Solvent DMF, NMP, MeCNMust be anhydrous.
Temperature 80-120 °CHigher temperatures are often required.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand. Common precatalysts include Pd₂(dba)₃ and Pd(OAc)₂. A wide range of specialized ligands (e.g., XPhos, SPhos, RuPhos) have been developed to facilitate the coupling of various amine and aryl halide partners.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential for the reaction's success.

General Protocol for Buchwald-Hartwig Amination:
  • Reaction Setup: To a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagents and Solvent: Add this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-2 mol% loading.
Ligand XPhos, SPhos, RuPhos, etc.Choice is critical and substrate-dependent.
Base NaOtBu, LiHMDS, Cs₂CO₃1.2-1.5 equivalents.
Solvent Toluene, Dioxane, THFMust be anhydrous.
Temperature 80-110 °CReaction times can vary significantly.

Buchwald_Hartwig_Workflow Start Start: Inert Atmosphere (Glovebox) Setup Combine Pd Precatalyst, Ligand, and Base Start->Setup Add_Reagents Add this compound, Amine, and Solvent Setup->Add_Reagents Reaction Heat (80-110 °C) Monitor by LC-MS Add_Reagents->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Aqueous Work-up Quench->Extraction Purification Column Chromatography Extraction->Purification Product 3-Amino-5-fluoro-pyridin-2-ol Purification->Product

Self-Validating Systems: Ensuring Successful Reactions

For all protocols described, it is imperative to monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Characterization of the final products should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Conclusion

This compound is a powerful synthetic intermediate that, through the strategic application of palladium-catalyzed cross-coupling reactions, can be elaborated into a vast array of complex and functionally diverse molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block. As with any chemical transformation, careful optimization of reaction parameters for each specific substrate combination is key to achieving high yields and purity.

References

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling of 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of Fluorinated Pyridinols

5-Fluoro-3-iodo-pyridin-2-ol is a key heterocyclic building block in medicinal chemistry and materials science.[1] The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of resulting molecules, including metabolic stability and binding affinity, while the iodo and hydroxyl/pyridone functionalities provide versatile handles for further synthetic elaboration.[1] Copper-catalyzed cross-coupling reactions have emerged as powerful and reliable methods for forming C-N, C-O, and C-S bonds with this substrate, offering milder conditions and broader functional group tolerance compared to traditional methods like the Ullmann condensation.[2][3][4] This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of these transformations, tailored for researchers in drug development and organic synthesis.

Mechanistic Insights: The Copper Catalytic Cycle

The generally accepted mechanism for copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, involves a Cu(I)/Cu(III) catalytic cycle.[2] However, the precise mechanism can be influenced by the choice of ligands, base, and solvent.[5] A simplified representation of the catalytic cycle for a C-N coupling is illustrated below.

Copper_Catalytic_Cycle cluster_cycle Cu(I)X Cu(I)X Cu(I)-Nu [L]Cu(I)-Nu Cu(I)X->Cu(I)-Nu + Nu-H, -HX (Base) Cu(III) [L]Cu(III)(Ar)(Nu)X Cu(I)-Nu->Cu(III) + Ar-I (Oxidative Addition) Cu(III)->Cu(I)X Product Ar-Nu Cu(III)->Product Reductive Elimination

Caption: Generalized catalytic cycle for copper-catalyzed cross-coupling.

Causality Behind Experimental Choices:

  • Copper Source: While various copper sources can be employed, Cu(I) salts like CuI are often preferred as they can directly enter the catalytic cycle.

  • Ligands: The use of chelating ligands such as diamines, amino acids, and phenanthroline derivatives is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the reaction under milder conditions.[2][6] Ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination to afford the desired product.[5]

  • Base: A base is required to deprotonate the nucleophile, generating the active nucleophilic species for the coupling reaction. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] The choice of base can significantly impact the reaction outcome and should be optimized for each specific transformation.

  • Solvent: The solvent plays a role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, and dioxane are commonly used.

Experimental Protocols

The following protocols provide a starting point for the copper-catalyzed cross-coupling of this compound with various nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.

General Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Substrate, Nucleophile, Cu Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Atmosphere Degas and Place under Inert Atmosphere Solvent->Atmosphere Heating Heat to Desired Temperature with Stirring Atmosphere->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

References

Derivatization of the hydroxyl group of 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the 5-Fluoro-3-iodo-pyridin-2-ol Hydroxyl Group

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a highly valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a versatile iodine atom amenable to cross-coupling reactions, makes it a privileged starting material for the synthesis of complex molecular architectures. The hydroxyl group at the 2-position offers a critical handle for derivatization, enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds. This document provides a comprehensive technical guide with detailed protocols for the strategic derivatization of this hydroxyl group through O-alkylation, O-acylation, and O-sulfonylation, focusing on reaction mechanisms, experimental setup, and product characterization.

Introduction: The Strategic Importance of this compound

The pyridin-2-ol core is a common motif in numerous biologically active compounds. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a key functional group for introducing molecular diversity via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. Derivatization of the hydroxyl group is a pivotal step in harnessing the full potential of this scaffold. By converting the hydroxyl to an ether, ester, or sulfonate ester, researchers can fine-tune properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

A central challenge in the chemistry of 2-hydroxypyridines is the existence of keto-enol tautomerism, where the molecule exists in equilibrium with its 2-pyridone form. This creates an ambident nucleophile, leading to potential competition between O-functionalization (at the hydroxyl group) and N-functionalization (at the ring nitrogen). The choice of reagents, base, and solvent is therefore critical to selectively drive the reaction towards the desired O-derivatized product.

Foundational Protocols for Hydroxyl Group Derivatization

This section details three robust and reproducible protocols for the derivatization of the hydroxyl group of this compound (1). For each protocol, the underlying chemical principles are explained to empower the researcher to adapt these methods as needed.

O-Alkylation (Ether Synthesis)

The formation of an ether linkage is a common strategy to mask the polar hydroxyl group and introduce diverse alkyl or aryl moieties. Two primary methods are presented: the Williamson Ether Synthesis for simple alkyl groups and the Mitsunobu reaction for more complex or sensitive substrates.

The Williamson ether synthesis is a classic S(_N)2 reaction involving an alkoxide nucleophile and an alkyl halide. To favor O-alkylation over N-alkylation, it is crucial to generate the oxygen-centered anion (alkoxide) and use a polar aprotic solvent which solvates the counter-ion but not the nucleophile, thus enhancing its reactivity.

Causality of Experimental Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium pyridin-2-oxide salt. This minimizes the presence of the neutral starting material, which could lead to side reactions.

  • Solvent (DMF): Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the ionic intermediate and promotes the S(_N)2 mechanism.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are ideal as they are highly susceptible to S(_N)2 attack and less prone to E2 elimination side reactions.

Williamson_Ether_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM This compound (1) Base 1. NaH, Anhydrous DMF SM->Base Deprotonation AlkylHalide 2. R-X (e.g., CH3I) Base->AlkylHalide SN2 Attack Product 5-Fluoro-3-iodo-2-(alkoxy)pyridine AlkylHalide->Product

Figure 1: Williamson Ether Synthesis Workflow.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1) (1.0 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (R-X, e.g., methyl iodide, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into ethers with inversion of configuration, although stereochemistry is not a factor for this substrate. It proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. The reaction involves the activation of the hydroxyl group by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality of Experimental Choices:

  • Reagents (PPh₃/DEAD): This pair forms a betaine intermediate that activates the hydroxyl group, turning it into a good leaving group (oxyphosphonium salt).

  • Nucleophile (Alcohol): The alcohol to be coupled (R-OH) acts as the nucleophile in this case, attacking the activated pyridinol. Note: For ether synthesis, the pyridin-2-ol acts as the acidic component (pKa ~11) and the incoming alcohol is the nucleophile that attacks the activated pyridinol-phosphonium species. However, the classical Mitsunobu involves an acidic nucleophile displacing an activated alcohol. For pyridinols, which are acidic, they act as the "nucleophile" component that deprotonates the initial betaine adduct.

  • Solvent (THF): Anhydrous tetrahydrofuran (THF) is the standard solvent as it is aprotic and effectively dissolves all reactants.

Mitsunobu_Reaction Start This compound (1) + R-OH + PPh3 Add_DEAD Add DEAD (or DIAD) in THF at 0°C Start->Add_DEAD Reaction Stir at RT (Formation of Betaine & Oxyphosphonium Intermediate) Add_DEAD->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product 5-Fluoro-3-iodo-2-(alkoxy)pyridine Purify->Product

Figure 2: Mitsunobu Reaction Experimental Workflow.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1) (1.0 eq), the desired alcohol (R-OH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD (40% solution in toluene, 1.5 eq) or DIAD (1.5 eq) dropwise. An exothermic reaction and color change (typically to yellow/orange) may be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Direct purification by flash column chromatography is often effective. Alternatively, trituration with a solvent like diethyl ether can help precipitate some of the TPPO before chromatography.

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Conditions Basic (NaH)Neutral
Temperature 0 °C to RT0 °C to RT
Key Reagents Strong Base, Alkyl HalidePPh₃, DEAD/DIAD, Alcohol
Byproducts Metal Halide SaltTriphenylphosphine Oxide, Hydrazine
Ideal For Simple, unhindered primary alkyl halidesSecondary alcohols, sensitive substrates
Selectivity Generally good O-selectivity with proper base/solventCan sometimes yield N-alkylation mixtures
O-Acylation (Ester Synthesis)

O-acylation converts the hydroxyl group into an ester, which can act as a prodrug moiety or modulate receptor interactions. This transformation is typically straightforward, using an acylating agent in the presence of a base.

Causality of Experimental Choices:

  • Acylating Agent (Acetic Anhydride): Acetic anhydride is a reactive, readily available acylating agent. Acyl chlorides can also be used.

  • Base/Solvent (Pyridine): Pyridine serves as both the base to neutralize the acid byproduct (acetic acid) and as a nucleophilic catalyst. It also functions as the solvent.

  • Catalyst (DMAP): 4-Dimethylaminopyridine is a highly effective acylation catalyst that significantly accelerates the reaction, especially for less reactive alcohols.

Figure 3: O-Acylation Reaction Scheme.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1) (1.0 eq) in pyridine (approx. 0.3 M).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and stir for 30 minutes to hydrolyze excess anhydride.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the O-acylated product, which may be pure enough for use or can be further purified by chromatography or recrystallization.

O-Sulfonylation (Sulfonate Ester Synthesis)

Sulfonate esters (e.g., tosylates, mesylates) are excellent leaving groups in nucleophilic substitution reactions. This derivatization transforms the inert hydroxyl group into a highly reactive functional group for further synthetic elaboration.

Causality of Experimental Choices:

  • Sulfonylating Agent (TsCl): p-Toluenesulfonyl chloride (TsCl) is a common and stable reagent for introducing the tosylate group.

  • Base (Triethylamine): Triethylamine (TEA) or pyridine is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Solvent (DCM): Dichloromethane (DCM) is an inert solvent that dissolves the reactants well.

Step-by-Step Protocol:

  • Dissolve this compound (1) (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a flask under an inert atmosphere.

  • Add triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Product Characterization

Successful derivatization must be confirmed by analytical techniques. Below are the expected spectroscopic changes for a generic O-alkylation with a methyl group.

Technique Starting Material (1) O-Methylated Product Rationale for Change
¹H NMR Broad singlet for -OH (variable ppm)Disappearance of -OH signal. Appearance of a new singlet ~3.9-4.1 ppm (3H) for -OCH₃.The labile proton is replaced by the methyl group.
¹³C NMR Carbon bearing the -OH group appears at ~160-165 ppm.A new signal for the -OCH₃ carbon appears at ~55-60 ppm. The C-O carbon may shift slightly.Introduction of the new methyl carbon.
IR Spec. Broad O-H stretch at ~3200-3400 cm⁻¹.Disappearance of the broad O-H stretch. Appearance of C-H stretches ~2850-2950 cm⁻¹ and a C-O stretch ~1250 cm⁻¹.Loss of the hydroxyl group and gain of the ether functionality.
Mass Spec. [M+H]⁺ = 240.0[M+H]⁺ = 254.0Mass increase corresponding to the addition of a CH₂ group (14 Da).

Conclusion

The protocols outlined in this application note provide a robust framework for the selective O-functionalization of this compound. By carefully selecting the reaction type—Williamson, Mitsunobu, acylation, or sulfonylation—and controlling the experimental conditions, researchers can effectively synthesize a wide array of derivatives. This capability is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. Each protocol is designed to be self-validating through clear work-up, purification, and characterization steps, ensuring the generation of high-quality materials for subsequent research endeavors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Fluoro-3-iodo-pyridin-2-ol (CAS 1186311-05-6).[1] This halogenated pyridin-2-one derivative is a valuable building block in medicinal chemistry and drug development, prized for the synthetic handles provided by its iodo and fluoro substituents.[2] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you improve your reaction yields and product purity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yield is the most common issue, often stemming from incomplete reactions, suboptimal reagent choice, or product degradation.

Causality Analysis: The synthesis of this compound is an electrophilic aromatic substitution. The pyridin-2-ol core exists in tautomeric equilibrium with its pyridin-2(1H)-one form. The hydroxyl/oxo group is a strong ortho, para-directing activator, while the fluorine at C5 is a deactivating ortho, para-director. The reaction's success hinges on generating a sufficiently electrophilic iodine species ("I+") to effectively attack the electron-rich C3 position without causing side reactions.

Potential Causes & Solutions:

  • Insufficiently Activated Iodinating Agent: Molecular iodine (I₂) is not electrophilic enough on its own to iodinate the pyridine ring efficiently.[3] It requires an activating agent or oxidant to generate a more potent electrophile. N-Iodosuccinimide (NIS) is a milder, more direct source of electrophilic iodine and often gives better results with fewer byproducts.[4][5]

  • Incorrect Solvent or Acid Catalyst: The reaction environment is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective. The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), can protonate NIS, increasing its electrophilicity and accelerating the reaction.[6][7]

  • Reaction Temperature Too Low: While high temperatures can lead to decomposition, electrophilic substitutions require a certain activation energy. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can significantly improve the reaction rate and drive it to completion.

  • Decomposition During Workup: The product can be sensitive to strongly basic conditions. During aqueous workup, use of mild bases like sodium bicarbonate (NaHCO₃) is preferable to stronger bases like sodium hydroxide (NaOH) for neutralization.

Troubleshooting Workflow:

G start Low Yield Observed check_reagent Review Iodinating Agent start->check_reagent check_conditions Analyze Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions check_workup Examine Workup & Purification start->check_workup i2_used Using I₂ alone? check_reagent->i2_used temp_low Temp < 40°C? check_conditions->temp_low strong_base Using strong base (e.g., NaOH) in workup? check_workup->strong_base nis_used Using NIS? i2_used->nis_used No add_oxidant Action: Add oxidant (e.g., HIO₃) or switch to NIS. i2_used->add_oxidant Yes add_catalyst Action: Add catalytic acid (e.g., TFA, H₂SO₄). nis_used->add_catalyst Yes increase_temp Action: Increase temp to 40-60°C and monitor by TLC. temp_low->increase_temp Yes use_mild_base Action: Use mild base (NaHCO₃) and avoid overheating during solvent removal. strong_base->use_mild_base Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I am observing the formation of di-iodinated or other impurities. How can I improve regioselectivity?

Formation of multiple products indicates that either the reaction is not selective or over-iodination is occurring.

Causality Analysis: The C3 position is the most electronically activated and sterically favored site for iodination. However, if the reaction conditions are too harsh (e.g., highly reactive iodinating agent, high temperature, or long reaction time), a second iodination can occur at the C5 position, which is also activated by the hydroxyl/oxo group.

Potential Causes & Solutions:

  • Excess Iodinating Reagent: Using a significant excess of the iodinating agent can drive the reaction towards di-iodination.

    • Solution: Use a stoichiometric amount of the iodinating agent, typically between 1.05 and 1.2 equivalents. Add the reagent portion-wise to the reaction mixture while monitoring progress by TLC or LC-MS.

  • Overly Harsh Conditions: High temperatures or a highly activated iodinating system can reduce selectivity.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. If using a strong acid catalyst, reduce its concentration. A milder reagent like NIS is generally more selective than harsher systems like I₂/HIO₃.[8][9]

  • Incorrect Starting Material Purity: Impurities in the starting 5-Fluoro-pyridin-2-ol can lead to side products.

    • Solution: Verify the purity of your starting material by ¹H NMR and melting point before beginning the reaction. Purify if necessary.

Optimized Conditions for High Selectivity:

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Mild and selective source of electrophilic iodine.[5]
Stoichiometry 1.1 equivalents of NISMinimizes risk of di-iodination.
Solvent Acetonitrile (MeCN)Polar aprotic solvent, facilitates the reaction.
Catalyst Trifluoroacetic Acid (TFA), 5-10 mol%Activates NIS without being overly harsh.[7]
Temperature Room Temperature to 40 °CBalances reaction rate with selectivity.
Monitoring Thin Layer Chromatography (TLC)Stop the reaction once the starting material is consumed.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the underlying mechanism for the iodination of 5-Fluoro-pyridin-2-ol?

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.

Mechanism Steps:

  • Activation of Iodine: The acid catalyst (H⁺) protonates the nitrogen on N-Iodosuccinimide (NIS), making the iodine atom significantly more electrophilic.

  • Nucleophilic Attack: The electron-rich pyridine ring, activated by the hydroxyl group, acts as a nucleophile. The π-electrons from the ring attack the electrophilic iodine atom, preferentially at the C3 position. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation/Re-aromatization: A base (which can be the solvent or the succinimide anion) removes the proton from the C3 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, this compound.

G cluster_0 Step 1: Activation of Iodine Source (NIS) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Re-aromatization NIS NIS Activated_NIS Activated NIS [I⁺ source] NIS->Activated_NIS + H_plus H⁺ (from TFA) StartMat 5-Fluoro-pyridin-2-ol SigmaComplex Sigma Complex (Resonance Stabilized) StartMat->SigmaComplex + Activated NIS Product This compound SigmaComplex->Product - H⁺ H_plus_out H⁺

Caption: SEAr Mechanism for Iodination of 5-Fluoro-pyridin-2-ol.

Q6: How do I choose the right iodinating agent for my synthesis?

The choice depends on the substrate's reactivity, desired selectivity, and practical considerations like safety and handling.

Reagent SystemProsConsBest For...
N-Iodosuccinimide (NIS) - Mild & selective[5]- Easy to handle solid[5]- Byproduct (succinimide) is water-soluble- Higher cost- Can be activated by acid[7]Activated and moderately deactivated aromatic systems where selectivity is key.
Iodine (I₂) + Oxidant (e.g., HIO₃, H₂O₂, AgNO₃)- I₂ is inexpensive- Can be very powerful- Often less selective- Can involve hazardous oxidants[3]- Metal-based oxidants (Ag) generate heavy metal waste[10]Highly deactivated systems or when cost is a primary driver and selectivity is less of a concern.
Iodine Monochloride (ICl) - Highly reactive electrophile- Corrosive and moisture-sensitive- Can sometimes lead to chlorination byproductsIodination of deactivated substrates where other methods fail.

For the synthesis of this compound, N-Iodosuccinimide (NIS) is the recommended choice due to its balance of reactivity and selectivity, leading to higher yields of the desired C3-iodinated product with fewer impurities.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound using NIS

This protocol is a self-validating system with a clear analytical checkpoint.

Materials:

  • 5-Fluoro-pyridin-2-ol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic Acid (TFA) (0.1 eq)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aq. NaCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Fluoro-pyridin-2-ol (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution, followed by the catalytic amount of trifluoroacetic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed within 2-4 hours. If the reaction is slow, gently warm the mixture to 40 °C.

  • Analytical Checkpoint (TLC):

    • Spot the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

    • A successful reaction is indicated by the complete disappearance of the SM spot and the appearance of a new, typically lower Rf, product spot.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine/NIS.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove acidic components.

    • Separate the organic layer and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (see Protocol 2) or silica gel column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water or ethyl acetate and hexane is often effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter it through celite.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully utilizing 5-Fluoro-3-iodo-pyridin-2-ol in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with the low reactivity of this versatile building block in cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and accelerate your research.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science. However, its unique electronic and structural features often lead to challenges in achieving efficient transformations, particularly in palladium-catalyzed cross-coupling reactions. The low reactivity can be attributed to a combination of factors:

  • The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented challenge in the cross-coupling of pyridine-containing substrates[1][2][3][4][5].

  • Pyridone Tautomerism: this compound exists in equilibrium with its tautomeric form, 5-fluoro-3-iodo-1H-pyridin-2-one. This equilibrium can influence the electronic properties of the substrate and its interaction with the catalyst.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can impact the electron density of the pyridine ring, affecting the oxidative addition step of the catalytic cycle.

This guide will provide a structured approach to overcoming these challenges through a series of troubleshooting questions and FAQs.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to address specific problems you may encounter during your experiments with this compound.

Issue 1: My Suzuki-Miyaura coupling reaction shows low to no conversion.

Potential Cause 1: Catalyst Poisoning/Deactivation

The nitrogen atom of the pyridine ring can act as a ligand, binding to the palladium center and hindering the catalytic cycle.[1]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic steps. Recommended ligands include Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos.[1]

  • Pre-catalyst Choice: Utilize pre-formed palladium catalysts (precatalysts) that are designed for challenging substrates. Buchwald G2, G3, or G4 precatalysts can be highly effective.

  • N-Protection: Consider protecting the pyridone nitrogen with a suitable protecting group (e.g., methyl, benzyl, or BOC) to prevent its coordination to the palladium catalyst. This can significantly enhance reactivity, although it adds extra synthetic steps.

Potential Cause 2: Inefficient Transmetalation

The transfer of the organoboron reagent to the palladium complex may be slow.

Solutions:

  • Base Selection: The choice of base is critical. A thorough screening of bases is recommended. Start with common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] The solubility of the base can be crucial, and in some cases, using a mixture of solvents (e.g., dioxane/water) can be beneficial.[6]

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded. Protodeboronation (cleavage of the C-B bond) is a common side reaction.

Potential Cause 3: Unfavorable Reaction Conditions

The reaction may not be at the optimal temperature or concentration.

Solutions:

  • Temperature Optimization: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition of starting materials or catalyst.

  • Solvent Screening: While ethereal solvents like dioxane and THF are common, other solvents such as DMF, toluene, or mixtures thereof might be more effective.

.dot graph TD { subgraph Troubleshooting Suzuki Coupling Failure A[Low/No Conversion] --> B{Potential Causes}; B --> C[Catalyst Poisoning]; B --> D[Inefficient Transmetalation]; B --> E[Suboptimal Conditions]; C --> F[Use Bulky Ligands (XPhos, SPhos)]; C --> G[Employ Buchwald Precatalysts]; C --> H[Consider N-Protection]; D --> I[Screen Bases (K2CO3, Cs2CO3, K3PO4)]; D --> J[Check Boronic Acid Quality]; E --> K[Optimize Temperature]; E --> L[Screen Solvents (Dioxane, THF, DMF)]; end style A fill:#EA4335,fontcolor:#FFFFFF style B fill:#FBBC05,fontcolor:#202124 style C fill:#4285F4,fontcolor:#FFFFFF style D fill:#4285F4,fontcolor:#FFFFFF style E fill:#4285F4,fontcolor:#FFFFFF style F fill:#34A853,fontcolor:#FFFFFF style G fill:#34A853,fontcolor:#FFFFFF style H fill:#34A853,fontcolor:#FFFFFF style I fill:#34A853,fontcolor:#FFFFFF style J fill:#34A853,fontcolor:#FFFFFF style K fill:#34A853,fontcolor:#FFFFFF style L fill:#34A853,fontcolor:#FFFFFF } .enddot

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: My Sonogashira coupling results in significant homocoupling of the alkyne (Glaser coupling).

Potential Cause: Presence of Oxygen and/or Inappropriate Copper (I) Concentration

The copper(I) co-catalyst, in the presence of oxygen, is a primary driver of alkyne homocoupling.[7]

Solutions:

  • Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. A common technique is the freeze-pump-thaw method.[7]

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods often require specific palladium catalysts and ligands but can completely eliminate the Glaser coupling side reaction.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.

  • Optimize Base: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is pure and dry.

Issue 3: My Buchwald-Hartwig amination is sluggish and gives low yields.

Potential Cause 1: Inappropriate Catalyst/Ligand System

The combination of the palladium precursor and ligand is crucial for the amination of this electron-deficient and potentially chelating substrate.

Solutions:

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands are generally preferred. XPhos, RuPhos, and BrettPhos are excellent starting points for screening.[8]

  • Palladium Source: Use a reliable Pd(0) source or a precatalyst. Pd₂(dba)₃ in combination with a suitable ligand is a common choice.

Potential Cause 2: Base Incompatibility

The choice of base can significantly impact the outcome of the Buchwald-Hartwig amination.

Solutions:

  • Base Screening: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered, although this may require higher temperatures.[9]

Potential Cause 3: Solvent Effects

The polarity and coordinating ability of the solvent can influence the reaction rate and yield.

Solutions:

  • Solvent Selection: Toluene, dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations. For particularly challenging substrates, a more polar aprotic solvent like DMF might be beneficial, but care must be taken as it can sometimes lead to side reactions.

.dot graph TD { subgraph Buchwald-Hartwig Troubleshooting Flowchart A[Low Yield in Amination] --> B{Identify Primary Issue}; B --> C[Catalyst/Ligand Inefficiency]; B --> D[Base Incompatibility]; B --> E[Solvent Effects]; C --> F[Screen Bulky Ligands (XPhos, RuPhos)]; C --> G[Use Reliable Pd(0) Source or Precatalyst]; D --> H[Test Strong Bases (NaOtBu, LiHMDS)]; D --> I[Consider Weaker Bases (K3PO4, Cs2CO3) for Sensitive Substrates]; E --> J[Evaluate Solvents (Toluene, Dioxane, THF)]; end style A fill:#EA4335,fontcolor:#FFFFFF style B fill:#FBBC05,fontcolor:#202124 style C fill:#4285F4,fontcolor:#FFFFFF style D fill:#4285F4,fontcolor:#FFFFFF style E fill:#4285F4,fontcolor:#FFFFFF style F fill:#34A853,fontcolor:#FFFFFF style G fill:#34A853,fontcolor:#FFFFFF style H fill:#34A853,fontcolor:#FFFFFF style I fill:#34A853,fontcolor:#FFFFFF style J fill:#34A853,fontcolor:#FFFFFF } .enddot

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other aryl iodides?

A1: The reduced reactivity is a cumulative effect of its structure. The pyridine nitrogen can chelate with the palladium catalyst, effectively "poisoning" it.[1] This is a well-known phenomenon often referred to as the "2-pyridyl problem".[2][3][4][5] Additionally, the molecule exists as a pyridin-2-ol/pyridin-2-one tautomer. The pyridone form is electron-rich, which can make the oxidative addition of the C-I bond to the Pd(0) center less favorable compared to more electron-neutral or electron-poor aryl iodides. The electron-withdrawing fluorine at the 5-position can somewhat counteract this, but the overall electronic nature is complex.

Q2: Should I protect the hydroxyl/amide group before attempting cross-coupling?

A2: Protection of the N-H group in the pyridone tautomer can be a highly effective strategy. N-alkylation (e.g., with a methyl or benzyl group) or protection with a group like BOC can prevent coordination of the nitrogen to the palladium catalyst, often leading to a significant increase in reaction efficiency.[10] While this adds steps to your synthesis, it can be a reliable way to overcome the inherent low reactivity. The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point would be to use a Buchwald-type ligand and precatalyst system.

ParameterRecommended Starting Condition
Catalyst XPhos Pd G3 (2-5 mol%)
Ligand XPhos (if not using a precatalyst)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/Water (e.g., 4:1 v/v)
Temperature 80-110 °C

Remember that these are starting recommendations, and optimization will likely be necessary for your specific boronic acid.[11]

Q4: How can I confirm the identity and purity of my this compound starting material?

Q5: Are there any alternative cross-coupling reactions that might be more successful?

A5: If you are consistently facing difficulties with Suzuki, Sonogashira, or Buchwald-Hartwig reactions, you might consider exploring other cross-coupling methods. For instance, Stille coupling (using organotin reagents) can sometimes be effective for substrates that are challenging in Suzuki reactions. However, the toxicity of organotin compounds is a significant drawback. Hiyama coupling, which utilizes organosilanes, is another alternative that can be effective and avoids the use of toxic tin reagents.[13]

Experimental Protocols: General Starting Procedures

The following are generalized, non-optimized protocols intended as a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress.

  • Work-up and purification would follow a similar procedure to the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the degassed solvent (e.g., toluene).

  • Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 110 °C).

  • Monitor the reaction, and upon completion, perform an appropriate aqueous work-up followed by purification.

We hope this technical support guide provides valuable insights and practical solutions for your work with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern pharmaceutical and materials science.[1] 5-Fluoro-3-iodo-pyridin-2-ol is a valuable, yet challenging, building block. Its structure presents a unique triad of chemical properties: a reactive C-I bond ideal for cross-coupling, an electron-withdrawing fluorine to modulate electronic properties, and a pyridin-2-ol moiety.[2] The latter exists in tautomeric equilibrium with its pyridin-2-one form and, critically, possesses a Lewis basic nitrogen atom adjacent to the coupling site.

This guide provides a systematic, question-and-answer-based approach to navigating the complexities of catalyst selection for this substrate. It is designed to move beyond simple protocols, offering insights into the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Core Challenges & Strategic Overview

Before diving into specific reaction types, it's crucial to understand the inherent hurdles posed by this substrate. The primary obstacle in nearly all palladium-catalyzed couplings of pyridine-containing substrates is the "2-pyridyl problem".[3][4]

G Challenge1 Challenge1 Solution1 Solution1 Challenge1->Solution1 Mitigates Coordination Challenge2 Challenge2 Solution2 Solution2 Challenge2->Solution2 Controls Deprotonation Challenge3 Challenge3 Challenge3->Solution1 Favors Reductive Elimination Challenge3->Solution2 Minimizes Hydride Sources Solution3 Solution3 Solution3->Challenge1 Improves Catalyst Turnover

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are cross-coupling reactions with this pyridine substrate so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom at the 1-position. This nitrogen can coordinate strongly to the palladium center, forming stable, inactive catalyst complexes. This process, often called catalyst poisoning, can effectively halt the catalytic cycle.[3] Furthermore, the 2-ol functional group can be deprotonated by the base, creating an anionic species that may also interact with the catalyst or participate in side reactions. Finally, the electron-deficient nature of the ring, enhanced by the fluorine atom, makes the substrate susceptible to side reactions like hydrodehalogenation (deiodination).[5][6]

Q2: My reaction is failing due to catalyst deactivation. How can I prevent the pyridine nitrogen from "poisoning" the palladium catalyst?

A2: This is the most common failure mode. The solution lies in catalyst system design, specifically the choice of ligand.

  • Employ Sterically Hindered Ligands: Bulky, electron-rich phosphine ligands are the industry standard for mitigating this issue.[3] Ligands like XPhos, SPhos, RuPhos, and BrettPhos create a sterically crowded environment around the palladium atom.[7][8] This steric bulk physically hinders the pyridine nitrogen from coordinating while still allowing the smaller aryl iodide to undergo oxidative addition. The electron-rich nature of these ligands also promotes the crucial reductive elimination step, increasing catalyst turnover.[8]

  • Use a Well-Defined Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a modern, air-stable pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[9] These pre-catalysts generate the active, monoligated Pd(0) species cleanly and efficiently, which is crucial when dealing with inhibiting substrates.[3][9]

Q3: I am attempting a Suzuki-Miyaura coupling to form a C-C bond. What is a robust starting point for my reaction conditions?

A3: The Suzuki-Miyaura reaction is highly versatile but requires careful optimization of the base and ligand for this substrate.[10][11] An excellent starting point is outlined below.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Recommendation Rationale & Key Considerations
Palladium Source (SPhos) Pd G3 or Pd₂(dba)₃ + SPhos The SPhos ligand provides a good balance of steric bulk and electron density. The G3 pre-catalyst ensures reliable activation.[9]
Ligand SPhos (if not using a pre-catalyst) A 1.5:1 to 2:1 ligand-to-palladium ratio is recommended to prevent catalyst decomposition.
Base K₃PO₄ or Cs₂CO₃ These are effective bases for Suzuki couplings.[12] Cs₂CO₃ is more soluble and can sometimes give superior results. Avoid strong alkoxide bases initially, as they can promote dehalogenation.[5]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v) The water is essential for the transmetalation step with boronic acids. Ensure solvents are properly degassed.[9]

| Temperature | 80–100 °C | A good starting point for aryl iodides. Temperature can be adjusted during optimization. |

Q4: My Suzuki reaction has stalled, and LC-MS analysis shows a major byproduct corresponding to the deiodinated starting material (5-fluoropyridin-2-ol). How can I suppress this?

A4: Deiodination, or hydrodehalogenation, is a common side reaction where the iodine is replaced by a hydrogen atom.[5] This occurs when the catalytic cycle is diverted into a reductive pathway, often involving hydride sources.

G Start Deiodination Observed Step1 Switch to Bulkier Ligand (e.g., XPhos, tBuXPhos) Start->Step1 Promotes Reductive Elimination Step2 Screen Bases (K₂CO₃, K₃PO₄ vs Cs₂CO₃) Step1->Step2 If still an issue Step3 Lower Reaction Temperature (e.g., decrease by 10-20 °C) Step2->Step3 If still an issue Step4 Ensure Anhydrous Conditions (Dry Solvents/Reagents) Step3->Step4 If still an issue End Yield Improved Step4->End

Here are specific strategies to minimize this side reaction:

  • Ligand Choice is Critical: Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[5][6] If SPhos is failing, screen more sterically demanding ligands like XPhos or tBuXPhos.

  • Evaluate the Base and Solvent: The base and solvent system can be a source of hydrides.[5] If using an alcohol-containing solvent, this can be a culprit. Ensure your non-alcoholic solvents are truly anhydrous. Sometimes, a weaker base like K₂CO₃ can disfavor the reductive pathway.[5]

  • Lower the Temperature: Higher temperatures can sometimes favor dehalogenation.[3] Try running the reaction at a lower temperature for a longer period.

Q5: I need to synthesize a C-N bond via a Buchwald-Hartwig amination. What is the best catalyst system for coupling an amine with this substrate?

A5: The Buchwald-Hartwig amination is highly dependent on using a catalyst system that is robust to the basicity of both the pyridine substrate and the amine coupling partner.[13][14]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Recommendation Rationale & Key Considerations
Palladium Source (RuPhos) Pd G3 or (BrettPhos) Pd G3 RuPhos and BrettPhos are ligands specifically developed for challenging C-N couplings, including those with heteroaryl halides.[7][15]
Base NaOtBu or LHMDS Strong, non-nucleophilic bases are required to deprotonate the amine for the catalytic cycle.[7]
Solvent Toluene or THF Anhydrous, aprotic solvents are standard. Toluene is often preferred as iodide salts are less soluble, which can prevent catalyst inhibition.[9]

| Temperature | 80–110 °C | These reactions often require elevated temperatures to proceed efficiently. |

Q6: What are the key considerations for performing a Sonogashira coupling with a terminal alkyne?

A6: The Sonogashira reaction is a powerful tool for installing alkynes, which are versatile functional groups in drug discovery.[16][17] The main choice is between the classic copper co-catalyzed method and a copper-free variant.

  • Classic Conditions (with Copper): The system typically uses a palladium source like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (TEA) or diisopropylethylamine (DIPA) which also serves as the solvent.[17]

  • Copper-Free Conditions: A major drawback of the classic method is the potential for oxygen to induce Glaser coupling, an undesirable homocoupling of the terminal alkyne.[17] Copper-free conditions avoid this. A modern, reliable system uses an air-stable precatalyst with a bulky phosphine ligand.[18]

Table 3: Recommended Starting Conditions for Copper-Free Sonogashira Coupling

Component Recommendation Rationale & Key Considerations
Palladium Source [DTBNpP]Pd(crotyl)Cl or Pd(OAc)₂ + P(t-Bu)₃ Bulky, electron-rich monophosphine ligands are highly effective for copper-free Sonogashira reactions.[18]
Base Cs₂CO₃ or an organic base (e.g., DBU) A strong base is needed to deprotonate the terminal alkyne.
Solvent Acetonitrile, THF, or DMF Choose a polar, aprotic solvent in which the reagents are soluble.

| Temperature | Room Temperature to 60 °C | Copper-free systems with modern ligands can often run at milder temperatures.[18] |

Exemplary Experimental Protocols

General Note: All cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly dried and degassed solvents and reagents to ensure reproducibility and success.[9]

Protocol 1: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Add the palladium pre-catalyst (e.g., (SPhos) Pd G3, 2 mol%).

  • Seal the vial with a septum cap. Evacuate and backfill with argon (repeat 3 times).[9]

  • Add degassed 1,4-dioxane and degassed water (4:1 ratio, to achieve ~0.1 M concentration of the limiting reagent) via syringe.

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • To an oven-dried reaction vial, add the palladium pre-catalyst (e.g., (RuPhos) Pd G3, 2 mol%) and NaOtBu (1.5 equiv).

  • Seal the vial, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 equiv) in anhydrous, degassed toluene.

  • Add the amine coupling partner (1.2 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

References

Technical Support Center: Scaling Up Reactions with 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 5-Fluoro-3-iodo-pyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common challenges and frequently asked questions associated with the use of this reagent, particularly in palladium-catalyzed cross-coupling reactions, ensuring your path to scale-up is both efficient and predictable.

Section 1: The Building Block - Understanding this compound

A thorough understanding of your starting material is the foundation of a successful synthetic campaign. The unique arrangement of functional groups in this compound dictates its behavior, from storage and handling to reactivity in complex chemical transformations.

FAQ 1.1: What are the key structural features of this compound and how do they influence its reactivity?

The reactivity of this molecule is a direct consequence of the interplay between its three key features: the iodo group, the fluoro group, and the pyridin-2-ol moiety.

  • The Iodo Group (at C3): This is your primary reactive site for cross-coupling. The Carbon-Iodine bond is the longest and weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by a low-valent palladium catalyst.[1][2] This is the key step that initiates catalytic cycles like those in Suzuki and Sonogashira reactions.[3]

  • The Fluoro Group (at C5): Fluorine is the most electronegative element, and its presence significantly lowers the electron density of the pyridine ring.[4][5] This has two major effects:

    • Electronic Modulation: It makes the C-I bond more electron-deficient, which can influence the rate of oxidative addition.

    • Property Modification: Incorporating fluorine into the final product can drastically alter its physicochemical and biological properties, such as metabolic stability and binding affinity, which is a key reason for using this building block in drug discovery.[4][6]

  • The Pyridin-2-ol Moiety: This group exists in a tautomeric equilibrium with its 2-pyridone form. This duality influences the molecule's physical properties, such as solubility and crystal packing. The acidic proton and the basic nitrogen can interact with catalysts, bases, or solvents, a factor that must be considered during reaction design. While the pyridinol can act as a nucleophile itself under certain conditions,[7] in palladium-catalyzed reactions, the C-I bond is the overwhelmingly favored reactive site.

FAQ 1.2: What are the recommended storage and handling procedures for this reagent?

Proper storage is critical to ensure the reagent's integrity. This compound is a solid at room temperature.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. This minimizes potential degradation from moisture or light.

  • Handling: Handle in a well-ventilated area. It is classified as an acute oral toxin (Category 4).[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Safety Data Sheet (SDS) for complete handling information.[9]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1186311-05-6[4][8]
Molecular Formula C₅H₃FINO[4][8]
Molecular Weight 238.99 g/mol [4][8]
Appearance Solid[8]
Solubility Slightly soluble in water; soluble in polar organic solvents like DMF, DMSO.[10]

Section 2: Suzuki-Miyaura Coupling - Troubleshooting & Optimization

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but coupling with electron-deficient, multi-functionalized heterocycles can be challenging.[11][12] Low conversion, side reactions, and catalyst death are common hurdles.

FAQ 2.1: My Suzuki coupling reaction is showing low or no conversion. What are the primary causes?

When a Suzuki reaction fails, a systematic diagnosis is essential. The issue typically lies with one of four components: the catalyst system, the base, the solvent, or the reaction conditions.

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. Standard ligands like triphenylphosphine are often ineffective for challenging substrates. You need electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the reductive elimination step and stabilize the palladium catalyst.[13] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) species. Inefficient reduction can stall the reaction before it even begins.

  • Base Selection: The base serves to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[14] The choice is critical.

    • Weak bases (e.g., K₂CO₃, Cs₂CO₃): Often a good starting point. Cs₂CO₃ is more soluble in organic solvents and can be more effective.

    • Stronger bases (e.g., K₃PO₄): Can be beneficial for less reactive boronic acids.

    • Solubility: The base must have some solubility in the reaction medium to be effective. Using a phase-transfer catalyst or an aqueous solvent mixture can help.

  • Solvent & Temperature: Common solvents include dioxane, THF, or toluene, often with water. The presence of water can be beneficial for dissolving the base and accelerating the reaction. If you observe low conversion, carefully increasing the temperature can overcome the activation energy barrier. However, be aware that excessive heat can lead to starting material or product decomposition.

Troubleshooting Workflow: Low Suzuki-Miyaura Conversion

This diagram outlines a logical sequence for diagnosing a stalled Suzuki-Miyaura coupling reaction.

Suzuki_Troubleshooting start Low / No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base If Yes solution_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos). Use a Pre-catalyst. check_catalyst->solution_ligand If No check_conditions Are Conditions Optimal? check_base->check_conditions If Yes solution_base Try a Stronger or More Soluble Base (K3PO4, Cs2CO3). Consider aqueous solvent. check_base->solution_base If No check_reagents Are Reagents Pure? check_conditions->check_reagents If Yes solution_conditions Increase Temperature. Ensure Anhydrous/Inert if needed. check_conditions->solution_conditions If No solution_reagents Re-purify Boronic Acid. Check for Proto-deiodination of Starting Material. check_reagents->solution_reagents

Caption: A decision tree for troubleshooting low Suzuki-Miyaura coupling yields.

FAQ 2.2: I'm observing significant starting material decomposition or side products. What's happening?
  • Proto-deiodination: This is the replacement of the iodine atom with a hydrogen atom, yielding 5-fluoro-pyridin-2-ol. This side reaction can occur if there is a proton source and a reducing agent present, sometimes facilitated by the palladium catalyst itself, especially at high temperatures or long reaction times.

  • Boronic Acid Homocoupling: This side reaction forms a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or inefficient transmetalation. Ensuring the reaction is properly degassed and that the catalytic cycle is efficient can minimize this.

  • Catalyst Decomposition: The appearance of a black precipitate ('palladium black') is a clear sign that your Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This is often caused by an inappropriate ligand, incorrect stoichiometry, or excessively high temperatures.

Protocol 2.1: A General, Robust Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling arylboronic acids with this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Solvent Addition & Degassing: Add the degassed solvent (e.g., dioxane/water 4:1). Degas the resulting mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Table 2: Recommended Conditions for Suzuki Coupling
Boronic Acid TypeRecommended Catalyst/LigandRecommended BaseSolvent SystemTemp (°C)
Electron-rich Aryl Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O90-110
Electron-poor Aryl XPhos Pd G3K₃PO₄Dioxane/H₂O80-100
Heteroaryl PEPPSI™-IPrK₃PO₄Dioxane100
Alkyl (B-Alkyl-9-BBN) Pd₂(dba)₃ / RuPhosK₃PO₄THF/H₂O60-80

Section 3: Sonogashira Coupling - Troubleshooting & Optimization

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds. Its success is highly dependent on maintaining an active catalytic system and rigorously excluding oxygen.[15][16]

FAQ 3.1: My Sonogashira coupling is failing. Where should I start troubleshooting?

Failure in a Sonogashira reaction often points to issues with the catalyst system or the reaction environment.

  • Anaerobic Conditions: This is non-negotiable. Oxygen facilitates the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material and generates difficult-to-remove diyne impurities.[15] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).

  • Catalyst System:

    • Palladium Source: A Pd(0) source like Pd(PPh₃)₄ or a Pd(II) source like PdCl₂(PPh₃)₂ can be used. If using a Pd(II) source, it will be reduced in situ, which can sometimes consume some of the alkyne.[17]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its quality is crucial. Use a fresh bottle or a sample from a recently opened container, as old CuI can be oxidized and inactive.[15]

  • Base and Solvent: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne.[15] Often, the amine can be used as the solvent itself.[17] If co-solvents like THF or DMF are used, they must be anhydrous and free of peroxides.

Troubleshooting Workflow: Failed Sonogashira Reaction

This diagram provides a step-by-step guide for troubleshooting a failed Sonogashira coupling.

Sonogashira_Troubleshooting start Reaction Failure / Low Yield check_inert Was the reaction rigorously anaerobic? start->check_inert check_catalyst Are Pd and CuI sources active? check_inert->check_catalyst If Yes solution_inert Improve degassing procedure (Freeze-Pump-Thaw is best). Use Schlenk techniques. check_inert->solution_inert If No check_base Is the amine base dry and pure? check_catalyst->check_base If Yes solution_catalyst Use fresh, high-purity Pd catalyst and CuI. Consider a copper-free protocol. check_catalyst->solution_catalyst If No check_temp Is the temperature appropriate? check_base->check_temp If Yes solution_base Use freshly distilled amine base. check_base->solution_base If No solution_temp Run at RT first. Increase heat gently if needed. Avoid boiling off volatile alkynes. check_temp->solution_temp

Caption: A workflow for diagnosing common failures in Sonogashira coupling reactions.

Protocol 3.1: A General, Robust Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and degassed amine base (e.g., TEA, 3.0 equiv.). Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling
Alkyne TypePalladium CatalystCopper SourceBase/SolventTemp (°C)
Aryl Acetylenes PdCl₂(PPh₃)₂CuITEA/THF25-50
Alkyl Acetylenes Pd(PPh₃)₄CuIDIPEA/DMF25-60
Silyl Acetylenes Pd(OAc)₂ / PPh₃CuITEA25
Propargyl Alcohols PdCl₂(PPh₃)₂CuITEA25

Section 4: Downstream Processing & Purification

The unique properties of fluorinated pyridinols can present challenges during workup and purification.

FAQ 4.1: What are the best practices for working up reactions involving these compounds?

The pyridin-2-ol moiety imparts both acidic and basic character, which can lead to issues like emulsion formation during aqueous extractions. If emulsions occur, adding brine or filtering the entire mixture through a pad of celite can help break them. Due to the polarity of the molecule, you may need to use a more polar solvent like ethyl acetate or even a mixture including isopropanol for efficient extraction from the aqueous phase.

FAQ 4.2: I'm having difficulty purifying my final product by column chromatography. Any suggestions?

The polar nature of the pyridinol can cause significant streaking on silica gel. This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this:

  • Modify the Eluent: Add a small amount (0.5-1%) of triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to much sharper peaks. Alternatively, if your product is stable to acid, adding 0.5-1% acetic acid can achieve a similar effect by protonating the pyridine nitrogen.

  • Change the Stationary Phase: If streaking persists, consider using a different stationary phase like neutral alumina or a C18-functionalized reverse-phase silica.

References

Technical Support Center: A Troubleshooting Guide for Reactions of 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-iodo-pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common palladium-catalyzed cross-coupling reactions involving this versatile building block. The unique electronic and structural features of this molecule, including the electron-withdrawing fluorine, the reactive iodine, and the protic pyridin-2-ol moiety, present specific challenges and opportunities in synthesis. This guide offers practical, field-proven insights to help you navigate these complexities and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is resulting in very low or no yield of the desired product. What are the likely causes and how can I resolve this?

Answer: Low or non-existent yields in Suzuki-Miyaura couplings with this substrate can arise from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Pyridin-2-ol Moiety: The acidic proton of the pyridin-2-ol can interfere with the palladium catalyst. Additionally, the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution 1: N-Protection. Protecting the pyridin-2-ol nitrogen is often the most effective strategy. Common protecting groups like Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl) are generally stable under Suzuki conditions and can be removed post-coupling.

    • Solution 2: Ligand Selection. Employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can promote the desired catalytic cycle over catalyst inhibition. These ligands can create a sterically hindered environment around the palladium center, disfavoring unproductive coordination with the pyridine nitrogen.

  • Inefficient Oxidative Addition: While the C-I bond is highly reactive, issues with oxidative addition can still occur, especially with less active catalyst systems.

    • Solution: Ensure your palladium source and ligand are appropriate for activating the aryl iodide. Electron-rich ligands can facilitate this step. For routine couplings of iodo-pyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be converted back to the corresponding hydrocarbon, a common side reaction.

    • Solution: Use of potassium phosphate (K₃PO₄) as the base can sometimes suppress protodeboronation. Additionally, using the corresponding boronic ester (e.g., pinacol ester) can enhance stability. Ensure anhydrous reaction conditions, as water can promote this side reaction.

  • Homocoupling of the Boronic Acid: Self-coupling of the boronic acid to form a biaryl byproduct is another common issue.

    • Solution: This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) is critical. Using a Pd(0) source directly or ensuring efficient in situ reduction of a Pd(II) precatalyst can also minimize homocoupling.

Issue 2: Catalyst Decomposition (Formation of Palladium Black) in Sonogashira Coupling

Question: During my Sonogashira coupling of this compound with a terminal alkyne, I observe the formation of a black precipitate (palladium black), and the reaction stalls. What causes this and how can it be prevented?

Answer: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal. This is a common issue in palladium-catalyzed reactions and can be triggered by several factors.

Potential Causes & Solutions:

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and subsequent decomposition.

    • Solution: Rigorous exclusion of oxygen is paramount. This includes degassing the solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and running the reaction under a positive pressure of argon or nitrogen using Schlenk techniques or a glovebox.

  • High Reaction Temperature: While heating can be necessary to drive some reactions to completion, excessive temperatures can accelerate catalyst decomposition.

    • Solution: If possible, run the reaction at a lower temperature. Sonogashira couplings can often be performed at room temperature, especially with highly reactive aryl iodides.

  • Impurities in Reagents or Solvents: Impurities can poison the catalyst, leading to its decomposition.

    • Solution: Use high-purity reagents and anhydrous solvents. Distilling solvents and bases (like triethylamine) before use is good practice.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst.

    • Solution: For challenging substrates, consider using more robust ligands that can better stabilize the catalytic species. While phosphine ligands are common, N-heterocyclic carbene (NHC) ligands can offer enhanced stability in some cases.

Issue 3: Competing N- vs. O-Arylation in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination and observing a mixture of N-arylated and O-arylated products. How can I control the selectivity?

Answer: The pyridin-2-ol moiety of this compound exists in tautomeric equilibrium with 5-fluoro-3-iodo-pyridin-2(1H)-one. This makes it an ambident nucleophile, with potential for reaction at both the nitrogen and oxygen atoms. Controlling the regioselectivity of C-N vs. C-O bond formation is a key challenge.

Potential Causes & Solutions:

  • Tautomeric Equilibrium: The position of the tautomeric equilibrium can be influenced by the solvent and the base used.

    • Solution: A systematic screen of solvents and bases is recommended. Aprotic polar solvents may favor one tautomer over the other. The choice of base is also critical; a strong, non-nucleophilic base is typically used in Buchwald-Hartwig aminations. The Hartwig group has conducted deep mechanistic insights into the effects of different bases on amine activation.

  • Hard and Soft Acid-Base (HSAB) Theory: The choice of palladium precursor and ligand can influence the "hardness" or "softness" of the palladium center, which in turn can affect its preference for the nitrogen (softer) or oxygen (harder) nucleophile.

    • Solution: While more complex to predict, experimenting with different palladium precursors and ligands may shift the selectivity. For instance, ligands with different electronic properties can modulate the reactivity of the palladium center.

  • Protecting Group Strategy: The most straightforward approach to ensure selectivity is to use a protecting group.

    • Solution: Protect the oxygen of the pyridin-2-ol as an ether (e.g., methyl or benzyl ether) before performing the Buchwald-Hartwig amination. This will ensure that only the desired C-N bond formation occurs. The protecting group can then be removed in a subsequent step.

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended Starting Condition
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Ligand SPhos or XPhos for challenging substrates
Base K₃PO₄ or K₂CO₃
Solvent Dioxane/H₂O or Toluene/H₂O
Temperature 80-100 °C

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low or No Yield check_sm Starting Material Unreacted? start->check_sm side_products Complex Mixture of Byproducts? check_sm->side_products No increase_temp Increase Temperature check_sm->increase_temp Yes screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) side_products->screen_bases Yes change_catalyst Switch to a More Active Catalyst System (e.g., Pd/Buchwald Ligand) increase_temp->change_catalyst protect_n Consider N-Protection of Pyridin-2-ol change_catalyst->protect_n lower_temp Lower Reaction Temperature screen_bases->lower_temp optimize Re-run Optimized Reaction lower_temp->optimize protect_n->optimize

Caption: A workflow diagram for troubleshooting low yields in Suzuki couplings.

Mandatory Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The generally accepted catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex L-Pd(II)(Ar)(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [L-Pd(II)(Ar)(HNR'R'')]I amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Restores Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: The key steps of the Buchwald-Hartwig amination catalytic cycle.

Common Side Reactions in Palladium-Catalyzed Cross-Coupling

Understanding and mitigating common side reactions is crucial for optimizing your reaction conditions.

G cluster_suzuki Suzuki Coupling Side Reactions cluster_sonogashira Sonogashira Coupling Side Reaction cluster_common Common Side Reaction protodeboronation Protodeboronation R-B(OH)2 -> R-H homocoupling_b Homocoupling 2 R-B(OH)2 -> R-R glaser_coupling Glaser Coupling 2 R-C≡C-H -> R-C≡C-C≡C-R dehalogenation Dehalogenation Ar-I -> Ar-H

Caption: Common side reactions in palladium-catalyzed cross-coupling reactions.

Technical Support Center: Characterization of 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-3-iodo-pyridin-2-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing, purifying, and characterizing this valuable heterocyclic building block. Halogenated pyridinols are crucial scaffolds in modern pharmaceuticals, but their unique electronic and structural properties can present significant analytical challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the characterization of this compound and its reaction products.

Q1: My ¹H NMR spectrum shows broad peaks and the couplings are difficult to interpret. How can I obtain a clean, high-resolution spectrum?

A1: This is a common and multifaceted issue stemming from the compound's inherent chemical nature. The primary causes are tautomerism, proton exchange, and potential solvent interactions.

Underlying Causality: this compound exists in a tautomeric equilibrium between the ol (hydroxy pyridine) form and the one (pyridone) form. The position of this equilibrium is highly dependent on the solvent, concentration, and temperature. The hydroxyl proton (-OH) and the amine proton (-NH) in the respective tautomers can exchange with each other and with trace amounts of water in the NMR solvent, leading to signal broadening.

Solutions & Protocols:

  • Optimize Solvent Choice:

    • Chloroform-d (CDCl₃): Tends to favor the less polar pyridinol form, but the hydroxyl proton signal can be very broad or even exchange completely with residual water, rendering it invisible.

    • DMSO-d₆: This is often the solvent of choice. It is a hydrogen bond acceptor, which helps to slow down the proton exchange rate and stabilize a specific tautomer, resulting in sharper signals for both the ring protons and the exchangeable -OH or -NH proton. The pyridone tautomer is often favored in polar aprotic solvents like DMSO.

  • Utilize ¹⁹F NMR Spectroscopy:

    • Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and powerful tool. The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, which changes between the two tautomers. A single, sharp resonance in the ¹⁹F NMR spectrum is a strong indicator of a single dominant tautomer under the experimental conditions. Conversely, two signals or a broad signal could indicate a mixture or intermediate exchange.

  • Variable Temperature (VT) NMR:

    • Acquiring spectra at different temperatures can help resolve exchange-broadened signals. Lowering the temperature can slow the exchange rate sufficiently to sharpen the -OH/-NH proton signal, sometimes allowing for the observation of coupling to adjacent ring protons.

Experimental Protocol 1: Acquiring a High-Quality ¹⁹F NMR Spectrum

This protocol assumes access to a standard NMR spectrometer with fluorine capabilities.

  • Sample Preparation: Dissolve ~5-10 mg of your purified compound in 0.6 mL of high-purity DMSO-d₆.

  • Spectrometer Setup:

    • Tune the probe for ¹⁹F. Most modern spectrometers have broadband probes that can be tuned automatically.

    • Use a standard ¹⁹F pulse program (e.g., a simple pulse-acquire sequence).

    • Set the spectral width to be wide initially (e.g., -250 to 50 ppm) to ensure the signal is captured, as fluorine chemical shifts have a very large range.

  • Acquisition:

    • Acquire a small number of scans (e.g., 16-64) for a quick spectrum. Signal-to-noise is typically very high for ¹⁹F NMR.

    • Process the spectrum with a standard Fourier transform. Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard if available.

  • Interpretation: A single sharp peak confirms a single dominant species in solution. Observe the coupling constants if proton decoupling is not used; J-couplings to the ring protons (e.g., ³JHF, ⁴JHF) can provide invaluable structural confirmation.

Q2: My mass spectrometry results are inconsistent. The molecular ion peak is weak or I see unexpected fragments. What is happening?

A2: The mass spectrum of a halogenated compound is rich with information but can be complex. The issues you're observing likely relate to the lability of the carbon-iodine bond and predictable fragmentation patterns.

Underlying Causality:

  • Weak Molecular Ion (M⁺): The C-I bond is the weakest bond in the molecule and is susceptible to cleavage upon ionization. This can lead to a prominent [M-I]⁺ fragment and a relatively weak molecular ion peak.

  • Isotopic Signature: Iodine is monoisotopic (¹²⁷I), so you will not see an M+2 peak from the iodine atom. This is a key differentiator from compounds containing chlorine or bromine, which have characteristic M+2 isotopic patterns.

  • Fragmentation Pathways: Common fragmentation pathways for pyridinols include loss of CO (from the pyridone tautomer) and loss of the halogen substituents.

Troubleshooting & Analysis Strategy:

  • Use a Soft Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" than Electron Impact (EI) ionization. They are less likely to cause fragmentation and will increase the abundance of the protonated molecular ion ([M+H]⁺), making it easier to identify.

  • High-Resolution Mass Spectrometry (HRMS): This is essential. HRMS provides a highly accurate mass measurement, allowing you to confirm the elemental formula (C₅H₃FINO) and distinguish it from impurities with similar nominal masses.

  • Recognize Key Fragments: Look for characteristic neutral losses or fragments in your spectrum.

m/z Value Possible Identity Interpretation
M⁺C₅H₃FINO⁺Molecular Ion
[M+H]⁺C₅H₄FINO⁺Protonated Molecular Ion (common in ESI)
[M-I]⁺C₅H₃FNO⁺Loss of Iodine radical
[M-HI]⁺C₅H₂FNO⁺Loss of Hydrogen Iodide
[M-CO]⁺C₄H₃FIN⁺Loss of Carbon Monoxide (from pyridone form)

Diagram 1: Troubleshooting Workflow for Ambiguous Analytical Data

G start Ambiguous Analytical Data (NMR or MS) nmr_issue Broad or Complex NMR start->nmr_issue ms_issue Weak M+ or Odd Fragments start->ms_issue nmr_check_solvent Change Solvent (e.g., to DMSO-d6) nmr_issue->nmr_check_solvent ms_soft_ion Use Soft Ionization (ESI or CI) ms_issue->ms_soft_ion run_19F_nmr Acquire 19F NMR nmr_check_solvent->run_19F_nmr run_2d_nmr Acquire 2D NMR (COSY, HSQC, NOESY) run_19F_nmr->run_2d_nmr nmr_confirm Structure Confirmed run_19F_nmr->nmr_confirm If 19F is definitive run_2d_nmr->nmr_confirm run_hrms Acquire HRMS Data ms_soft_ion->run_hrms analyze_frags Analyze Fragmentation & Isotopic Pattern run_hrms->analyze_frags ms_confirm Formula Confirmed analyze_frags->ms_confirm

Caption: A logical workflow for resolving common NMR and MS characterization issues.

Q3: My reaction product appears pure by mass spec, but TLC and HPLC show multiple components. How can I purify the target compound and identify the impurities?

A3: This strongly suggests the presence of regioisomers. During synthesis, particularly electrophilic iodination, the iodine may be directed to a different position on the pyridine ring, resulting in an isomer with the same mass but different chromatographic properties.

Underlying Causality: The directing effects of the fluorine and hydroxyl/pyridone groups can be complex. While the desired product is 3-iodo, synthesis could potentially yield other isomers (e.g., 5-fluoro-6-iodo-pyridin-2-ol) depending on the specific reaction conditions. These isomers will have identical mass spectra but different NMR spectra and retention times.

Solutions & Protocols:

  • Optimized Purification: Standard silica gel chromatography is usually effective for separating these isomers due to their different polarities. A gradient elution is recommended.

Experimental Protocol 2: Optimized Flash Column Chromatography
  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry loading) for best resolution.

  • Solvent System Selection: Use TLC to find an optimal solvent system. Start with a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate. A good starting point for this class of compounds is a gradient of 10% to 50% Ethyl Acetate in Hexanes.

  • Column Packing & Elution:

    • Pack a suitably sized silica gel column with the non-polar solvent.

    • Carefully add your dry-loaded sample to the top of the column.

    • Begin elution with the starting solvent mixture (e.g., 90:10 Hexanes:EtOAc).

    • Gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect small fractions and monitor them by TLC. Combine fractions containing the pure desired product.

  • Purity Confirmation: Analyze the final combined product by HPLC and NMR to confirm purity and identity.

  • Isomer Identification:

    • NMR is definitive. Once you have isolated the major impurity, acquire a full set of NMR data for it. The coupling patterns in the ¹H NMR and, critically, the through-space correlations in a 2D NOESY or ROESY experiment will unambiguously determine the substitution pattern. For example, a NOE between the -OH/-NH proton and a specific ring proton can confirm its proximity, locking in the structure.

Q4: My purified compound degrades and discolors upon storage. What are the best practices for handling and storage?

A4: The discoloration is a classic sign of decomposition, likely involving the carbon-iodine bond. Iodinated aromatic compounds, particularly electron-rich ones, can be sensitive to light and air.

Underlying Causality: The C-I bond can undergo homolytic cleavage when exposed to UV light, generating radicals that can lead to colored polymeric byproducts. It can also be susceptible to nucleophilic attack or reductive de-iodination, especially if trace impurities (e.g., residual base or reducing agents from the synthesis) are present.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Light: Protect from light by storing in an amber vial or wrapping the vial in aluminum foil.

  • Temperature: Store at low temperatures (≤ 4 °C). For long-term storage, -20 °C is recommended.

  • Purity: Ensure the material is free from acidic or basic impurities before storage. If necessary, re-purify or wash a solution of the compound to remove contaminants.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the dominant tautomeric form of this compound?

A: The equilibrium between the pyridin-2-ol and 2-pyridone forms is a fundamental property of this class of heterocycles. There is no single answer, as it is highly context-dependent:

  • In the solid state, X-ray crystallography often shows the pyridone form to be dominant due to favorable intermolecular hydrogen bonding.

  • In non-polar solvents (like CDCl₃), the pyridinol tautomer is generally more favored.

  • In polar, protic solvents (like water or methanol), the pyridone form is often preferred as these solvents can stabilize the more polar zwitterionic character.

  • In polar, aprotic solvents (like DMSO), the pyridone form is also typically dominant.

It is crucial to consider the conditions of your experiment (NMR solvent, reaction solvent) when interpreting data or proposing mechanisms.

Diagram 2: Tautomeric Equilibrium

Caption: The equilibrium between the aromatic pyridinol and non-aromatic pyridone tautomers.

Q: What are the essential analytical techniques to fully characterize a new batch of this compound?

A: A combination of techniques is required for unambiguous confirmation:

  • ¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure, connectivity, and isomeric purity.

  • High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition.

  • HPLC or GC-MS: To determine the purity profile and quantify any impurities.

  • Melting Point: As a physical constant to compare against literature values or previous batches.

  • (Optional) X-ray Crystallography: The gold standard for absolute, unambiguous structural determination in the solid state.

Q: What are the primary safety risks associated with this compound?

A: According to safety information from suppliers, this compound is classified as acutely toxic if swallowed (GHS07, H302). Standard laboratory safety protocols should be strictly followed:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

Validation & Comparative

Comparative Reactivity Analysis: 5-Fluoro-3-iodo-pyridin-2-ol vs. 5-Bromo-3-iodo-pyridin-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated pyridinols serve as indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two closely related yet functionally distinct pyridinol derivatives: 5-fluoro-3-iodo-pyridin-2-ol and 5-bromo-3-iodo-pyridin-2-ol . We will dissect their structural nuances, explore the resulting differences in chemical reactivity, and provide practical, data-driven insights to inform your synthetic strategies.

Structural and Electronic Foundations of Reactivity

At first glance, the two molecules are remarkably similar. Both feature a pyridin-2-ol core, which exists in a tautomeric equilibrium with its corresponding pyridone form. Both possess a highly reactive iodine atom at the 3-position, which serves as the primary site for cross-coupling. The critical point of divergence lies at the 5-position: the substitution of a fluorine atom versus a bromine atom. This single atomic change imparts significant, predictable differences in the electronic character of the pyridine ring, thereby governing the molecule's reactivity.

  • The Role of the 5-Substituent:

    • Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring.[1][2] This effect significantly lowers the electron density across the entire pyridine system. While fluorine also possesses a lone pair capable of a positive mesomeric effect (+M), its contribution is generally considered minor for halogens. The net result is a more electron-deficient (electrophilic) aromatic ring compared to its bromo counterpart.[3][4]

    • Bromine (-Br): Bromine is also electronegative and exerts a -I effect, but to a lesser extent than fluorine.[1] Its larger size and more diffuse p-orbitals allow for a slightly more pronounced +M effect. Consequently, the pyridine ring of 5-bromo-3-iodo-pyridin-2-ol is less electron-deficient than the fluorinated analogue.

The primary consequence of these electronic differences is the modulation of the reactivity at the C-I bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5] A more electron-poor aryl halide will generally undergo this oxidative addition more readily.

PropertyThis compound5-Bromo-3-iodo-pyridin-2-ol
CAS Number 1186311-05-6[6][7][8]381233-75-6[9][10]
Molecular Formula C₅H₃FINO[6]C₅H₃BrINO[9][11]
Molecular Weight 238.99 g/mol [6]299.90 g/mol [9][11]
Key Electronic Effect at C5 Strong Inductive (-I)Moderate Inductive (-I)
Predicted Ring Electron Density LowerHigher

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The most significant distinction in the synthetic utility of these two reagents lies in their behavior in cross-coupling reactions. The C-I bond is the most labile and will be the initial site of reaction for both molecules. The relative reactivity of carbon-halogen bonds in palladium-catalyzed reactions follows the general trend: C-I > C-Br > C-Cl >> C-F.[5][12]

A. Reactions at the C3-Iodo Position

For common transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, both compounds will react selectively at the C-I bond.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species.[12][13] Due to the stronger electron-withdrawing nature of the fluorine atom, This compound is expected to exhibit a faster rate of reaction in the initial oxidative addition step compared to the bromo analogue under identical conditions.

  • Sonogashira Coupling: In the coupling with a terminal alkyne, a similar trend is anticipated.[14][15][16][17] The increased electrophilicity of the carbon bearing the iodine in the fluoro-substituted pyridine should facilitate the catalytic cycle.

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction is also initiated by oxidative addition.[18][19][20][21][22] Consequently, the fluorinated substrate is predicted to be the more reactive partner.

Expert Insight: While the fluoro-derivative is predicted to be kinetically faster, this does not always translate to higher yields or cleaner reactions. The choice between the two may depend on the stability of the coupling partners and the catalyst system. For highly active boronic acids or amines, the milder reactivity of the bromo-compound might offer better control and reduce side-product formation.

B. The Key Differentiator: Sequential Cross-Coupling

The most profound difference in synthetic utility emerges after the initial reaction at the C-I bond.

  • 5-Bromo-3-iodo-pyridin-2-ol offers the potential for sequential, site-selective cross-coupling . After the first coupling at the C3-iodo position, the resulting 3-substituted-5-bromo-pyridin-2-ol can undergo a second, distinct cross-coupling reaction at the C5-bromo position, typically under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This dual reactivity makes it a powerful scaffold for building molecular complexity.

  • This compound , by contrast, is generally limited to a single coupling event. The C-F bond is exceptionally strong and typically unreactive under standard palladium-catalyzed conditions.[23] The fluorine atom remains as a permanent substituent, which can be desirable for modulating the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final molecule.

This fundamental difference is illustrated in the workflow below.

G cluster_0 5-Bromo-3-iodo-pyridin-2-ol Pathway cluster_1 This compound Pathway start_br 5-Bromo-3-iodo-pyridin-2-ol step1_br First Coupling (e.g., Suzuki) [Pd], Base, R1-B(OH)2 start_br->step1_br intermediate_br 3-R1-5-bromo-pyridin-2-ol step1_br->intermediate_br step2_br Second Coupling (e.g., Sonogashira) [Pd], CuI, Base, R2-acetylene (More Forcing Conditions) intermediate_br->step2_br final_br 3-R1-5-R2-pyridin-2-ol (Disubstituted Product) step2_br->final_br start_f This compound step1_f First Coupling (e.g., Suzuki) [Pd], Base, R1-B(OH)2 start_f->step1_f final_f 3-R1-5-fluoro-pyridin-2-ol (Monosubstituted Product) step1_f->final_f inactive C-F Bond (Generally Unreactive) final_f->inactive

Caption: Sequential vs. Single Coupling Potential.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general methodology for the Suzuki-Miyaura coupling of both pyridinol substrates. The primary expected difference will be in the reaction time, with the fluoro-derivative likely reaching completion faster.

Objective: To synthesize 3-(4-methoxyphenyl)-5-halo-pyridin-2-ol.

Materials:

  • 5-Halo-3-iodo-pyridin-2-ol (1.0 eq) (where Halo = F or Br)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-halo-3-iodo-pyridin-2-ol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, to achieve a substrate concentration of ~0.1 M).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Self-Validating Checkpoint: For This compound , the reaction is expected to be complete within 2-4 hours.

    • Self-Validating Checkpoint: For 5-bromo-3-iodo-pyridin-2-ol , the reaction may require 4-8 hours for full conversion.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-5-halo-pyridin-2-ol.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar-Pd(II)(I)L₂ pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-R) pd2_trans->product aryl_halide 5-Halo-3-iodo-pyridin-2-ol (Ar-I) aryl_halide->pd2_oxid boronic_acid R-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Conclusion and Strategic Recommendations

The choice between this compound and 5-bromo-3-iodo-pyridin-2-ol is not a matter of superior or inferior reactivity, but one of strategic synthetic design.

  • Choose this compound when:

    • The synthetic goal is a single C-C or C-N bond formation at the 3-position.

    • The fluorine atom is a desired final feature of the target molecule to enhance its pharmacological or physicochemical properties.

    • A slightly faster reaction rate is desirable for process optimization.

  • Choose 5-Bromo-3-iodo-pyridin-2-ol when:

    • The synthetic plan involves sequential, site-selective derivatization at both the C3 and C5 positions.

    • The goal is to create a library of diverse analogues from a common intermediate.

    • A slightly more moderate reaction rate at the C-I position is preferred for controlling reactions with highly reactive coupling partners.

By understanding the fundamental electronic differences imparted by the fluorine and bromine substituents, researchers can make informed decisions, leveraging the unique reactivity profiles of these valuable building blocks to achieve their synthetic objectives with greater precision and efficiency.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Coupling of 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-3-iodo-pyridin-2-ol in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and modulate the basicity of the pyridine ring, while the iodo group serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The pyridin-2-ol moiety itself is a common feature in pharmacologically active compounds. The ability to efficiently and selectively functionalize this scaffold is therefore of paramount importance for the rapid generation of new chemical entities in drug discovery programs.

This guide provides a comparative overview of catalytic systems for the C-C and C-N bond formation at the C3-position of this compound. We will delve into the nuances of catalyst and ligand selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, drawing upon experimental data from structurally related systems to provide actionable insights for researchers in the field.

Understanding the Landscape: General Considerations for Coupling with Pyridinols

The presence of the pyridin-2-ol tautomer, which exists in equilibrium with its corresponding hydroxypyridine form, can influence the catalytic cycle. The hydroxyl group can potentially coordinate to the metal center, affecting catalyst activity and stability. Furthermore, the pyridine nitrogen can act as a ligand, leading to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem" in cross-coupling reactions.[1] Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial to mitigate these challenges and achieve high-yielding transformations.

C-C Bond Formation: A Comparative Analysis of Catalysts

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. For the coupling of this compound with various boronic acids, palladium-based catalysts are the systems of choice. The selection of the phosphine ligand is critical to success.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Related Iodopyridines

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference (Similar Substrate)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Generic Protocol
Pd₂(dba)₃XPhosK₃PO₄Dioxane1001692Generic Protocol
PdCl₂(dppf)dppfNa₂CO₃DME8512High[2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O8012HighGeneric Protocol

Note: The data presented is for structurally similar iodopyridine or general aryl iodide substrates and should be considered as a starting point for optimization.

Expert Insights & Causality:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos are often superior for coupling heteroaryl halides. Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst species. The electron-rich nature of these ligands facilitates the oxidative addition of the C-I bond.

  • Palladacycle Precatalysts: For challenging couplings, pre-formed palladacycle catalysts can offer higher activity and reproducibility by providing a well-defined active Pd(0) species.

  • The Role of the Base and Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, with a moderately strong inorganic base like K₃PO₄ or Na₂CO₃ is a common starting point. The aqueous phase can facilitate the transmetalation step.

Experimental Workflow: Ligand Screening for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Workup & Purification start Combine: - this compound (1 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₃PO₄, 2 equiv) - Solvent (e.g., Dioxane/H₂O) catalyst Add Pd Precursor (e.g., Pd₂(dba)₃) & Phosphine Ligand (e.g., SPhos, XPhos, dppf) start->catalyst degas Degas with Argon/Nitrogen catalyst->degas heat Heat to 80-110 °C degas->heat monitor Monitor by LC-MS/TLC heat->monitor workup Aqueous Workup monitor->workup Upon completion purify Column Chromatography workup->purify end Analyze Yield & Purity purify->end Isolated Product

Caption: A systematic workflow for screening phosphine ligands to optimize the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 3-alkynyl-5-fluoropyridin-2-ols, which are valuable intermediates for further transformations. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Comparative Performance of Catalytic Systems for Sonogashira Coupling of Related Halo-pyridines

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference (Similar Substrate)
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF50495[3]
Pd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile8012HighGeneric Protocol
PdCl₂(dppf) / CuIDIPATHF606HighGeneric Protocol
Copper-free: Pd(PPh₃)₄PiperidineDMF10018Moderate[4]

Note: The data is based on reactions with iodo- and bromo-pyridines. Optimization for this compound is recommended.

Expert Insights & Causality:

  • The Classic Pd/Cu System: The combination of a palladium catalyst and a copper(I) co-catalyst is highly effective. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]

  • Copper-Free Conditions: In some cases, particularly when dealing with sensitive substrates, copper-free Sonogashira protocols can be advantageous to avoid homo-coupling of the alkyne. These reactions often require a stronger base and higher temperatures.

  • Ligand Choice: While traditional phosphine ligands like PPh₃ are often sufficient, bulky electron-rich ligands can be beneficial, especially in copper-free systems.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines.[5] For the coupling of this compound with a range of primary and secondary amines, the choice of a bulky, electron-rich phosphine ligand is paramount.

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination of Related Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Similar Substrate) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | High |[5] | | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 12 | High |[5] | | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 16 | 83 |[2] | | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 | 24 | High | Generic Protocol |

Note: The data is derived from reactions with various aryl and heteroaryl halides. The optimal conditions will depend on the specific amine coupling partner.

Expert Insights & Causality:

  • Ligand Generations: The development of the Buchwald-Hartwig amination has seen the evolution of several generations of phosphine ligands.[5] For heteroaryl halides, biaryl phosphine ligands like RuPhos and BrettPhos often provide superior results due to their ability to stabilize the palladium center and facilitate reductive elimination.

  • Base Selection: The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrate. Strong bases like NaOtBu or LiHMDS are commonly used, but for base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or longer reaction times.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at the desired temperature (e.g., 50-80 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a reaction vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., LiHMDS, 1.5 equiv.).

  • Add a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., THF).

  • Add the amine (1.1 equiv.).

  • Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by flash chromatography.

Catalytic Cycle and Workflow Visualization

G Pd0 LₙPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-I Transmetal Transmetalation Intermediate OxAdd->Transmetal + R-B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product ArylHalide Ar-I ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly viable strategy for the synthesis of novel compounds for drug discovery. While direct comparative data for this specific substrate is limited, a wealth of information on related systems provides a strong foundation for catalyst selection and reaction optimization. For C-C bond formation through Suzuki-Miyaura and Sonogashira couplings, a variety of palladium catalysts with phosphine ligands have shown great promise. For C-N bond formation via Buchwald-Hartwig amination, the use of bulky, electron-rich biaryl phosphine ligands is highly recommended.

Future work in this area should focus on the systematic screening of a diverse range of catalysts and ligands specifically for the coupling of this compound to build a comprehensive dataset. Furthermore, exploring the potential of nickel and copper-based catalytic systems could offer more cost-effective and sustainable alternatives. The insights and protocols provided in this guide are intended to empower researchers to accelerate their discovery efforts by making informed decisions in the crucial step of catalyst selection.

References

The Untapped Potential of 5-Fluoro-3-iodo-pyridin-2-ol Derivatives in Drug Discovery: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 5-Fluoro-3-iodo-pyridin-2-ol represents a promising, yet underexplored, starting point for the synthesis of novel bioactive compounds. The strategic placement of fluorine and iodine atoms on the pyridin-2-ol core offers a versatile platform for medicinal chemists to develop new therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides a comparative analysis of the potential biological activities of compounds derived from this scaffold, supported by data from structurally related molecules and established experimental protocols.

While direct experimental data on compounds synthesized specifically from this compound is limited in publicly accessible literature, a comprehensive analysis of related fluorinated and iodinated pyridine derivatives allows for a strong inferential case for their potential efficacy. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a convenient handle for introducing diverse chemical moieties through cross-coupling reactions.

Potential Biological Activities and Comparative Analysis

Anticancer Activity

For instance, various substituted pyridin-2-one derivatives have demonstrated potent cytotoxic effects. It is hypothesized that derivatives of this compound, functionalized at the 3-position via Suzuki or Sonogashira coupling, could exhibit comparable or superior activity due to the combined electronic effects of the fluorine and the introduced aryl or alkyl groups.

Table 1: Comparative Anticancer Activity of Substituted Pyridin-2-one Analogs

Compound ClassCancer Cell LineReported IC50 (µM)Reference CompoundReference IC50 (µM)
Substituted Pyridin-2-onesVariousVariesDoxorubicinVaries
Hypothetical 3-Aryl-5-fluoro-pyridin-2-olMCF-7, A549, etc.To be determinedDoxorubicinVaries
Antimicrobial Activity

Fluorinated pyridine derivatives have shown notable promise as antimicrobial agents. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes. The core scaffold of this compound provides a foundation for the development of novel antibiotics.

By functionalizing the 3-position, it is possible to synthesize a library of compounds for screening against a panel of pathogenic bacteria and fungi. The expected outcome would be the identification of derivatives with low Minimum Inhibitory Concentrations (MICs), indicating high potency.

Table 2: Comparative Antimicrobial Activity of Fluorinated Pyridine Analogs

Compound ClassBacterial/Fungal StrainReported MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Fluorinated PyridinesS. aureus, E. coli, C. albicansVariesCiprofloxacin/FluconazoleVaries
Hypothetical 3-Substituted-5-fluoro-pyridin-2-olS. aureus, E. coli, C. albicansTo be determinedCiprofloxacin/FluconazoleVaries

Experimental Workflows and Methodologies

To empirically validate the therapeutic potential of novel derivatives of this compound, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H MIC_Determination_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microorganism A->B C Incubate (18-24h) B->C D Observe for Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

A Comparative Guide to the X-ray Crystallography of 5-Fluoro-3-iodo-pyridin-2-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the crystallographic features of 5-fluoro-3-iodo-pyridin-2-ol and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of halogenated heterocyclic compounds. This document delves into the synthesis, crystallization, and detailed structural analysis, offering both experimental protocols and a comparative discussion of alternative characterization methods.

Introduction: The Significance of Halogenated Pyridinols

Halogenated pyridin-2-ol (2-pyridone) scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of halogen atoms, particularly fluorine and iodine, profoundly influences the physicochemical and biological properties of these molecules. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the larger, more polarizable iodine atom is a powerful hydrogen and halogen bond donor, capable of forming strong and highly directional intermolecular interactions.[1]

The precise three-dimensional arrangement of atoms and the nature of intermolecular forces are critical determinants of a molecule's function. X-ray crystallography stands as the definitive method for elucidating these structural details at the atomic level. This guide will explore the crystallographic nuances of this compound analogs, providing a framework for understanding their solid-state behavior and informing rational drug design and materials engineering.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound Analogs

Conceptual Synthetic Workflow:

ComputationalAnalysis Molecule This compound Structure DFT DFT Calculations Molecule->DFT Tautomerism Tautomer Stability (Pyridone vs. Pyridinol) DFT->Tautomerism MEP Molecular Electrostatic Potential (MEP) Surface DFT->MEP Interactions Prediction of Intermolecular Interactions (H-bonds, X-bonds) MEP->Interactions

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in a Privileged Scaffold

In the landscape of modern medicinal chemistry, fluorinated pyridines represent a class of "privileged scaffolds." Their integration into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. 5-Fluoro-3-iodo-pyridin-2-ol (CAS: 1186311-05-6) is a particularly valuable building block. The vicinal arrangement of the hydroxyl and iodo groups, combined with the electronic influence of fluorine, provides a versatile platform for constructing complex molecular architectures through reactions like cross-coupling and nucleophilic substitution.

However, the synthetic utility of this intermediate is directly contingent on its purity. For drug development professionals, utilizing an impure starting material can have cascading negative consequences, including the introduction of hard-to-remove impurities in subsequent steps, altered biological activity, and potentially misleading structure-activity relationship (SAR) data. This guide provides a comprehensive framework for assessing the purity of synthesized this compound, moving beyond simple pass/fail criteria to a deeper understanding of the impurity profile. We will explore the "why" behind methodological choices and advocate for a multi-technique, orthogonal approach to ensure the highest degree of confidence in your material.

Anticipating the Enemy: Common Synthetic Routes and Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. The preparation of this compound typically involves the direct halogenation of a pyridinol precursor. A common approach is the iodination of 5-fluoropyridin-2-ol.

This seemingly straightforward transformation can generate a variety of process-related impurities, including:

  • Unreacted Starting Material: Incomplete iodination can leave residual 5-fluoropyridin-2-ol.

  • Regioisomers: While the 3-position is electronically favored for iodination, minor isomers such as 5-fluoro-4-iodo-pyridin-2-ol or 5-fluoro-6-iodo-pyridin-2-ol could potentially form. Positional isomers of the parent compound, like 5-Fluoro-2-iodopyridin-3-ol, share the same molecular formula but have different properties.

  • Over-iodinated Species: The formation of di-iodinated byproducts is a possibility under certain reaction conditions.

  • Dehalogenated Species: Loss of the iodine or fluorine atom can lead to simpler pyridinol impurities.

  • Residual Solvents and Reagents: Common solvents (e.g., acetic acid, ethanol) and reagents used in the workup (e.g., sodium thiosulfate) may be present.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM 5-Fluoropyridin-2-ol (Starting Material) Reaction Iodination (e.g., I₂, NIS) SM->Reaction Product This compound (Target Compound) Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Regioisomers (e.g., 4-iodo, 6-iodo) Reaction->Impurity2 Side Reaction Impurity3 Over-iodinated Byproducts Reaction->Impurity3 Side Reaction Impurity4 Residual Solvents/Reagents Product->Impurity4 From Workup

Figure 1. Synthetic pathway and the origin of potential impurities.

The Analytical Toolkit: An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone for purity analysis due to its high resolving power, sensitivity, and quantitative accuracy. It excels at separating the target compound from closely related impurities.

Causality Behind the Method:

  • Column Choice (C18): A C18 (octadecyl) stationary phase is selected for its hydrophobic nature, which effectively retains the moderately polar this compound and its likely impurities, allowing for separation based on subtle differences in polarity.

  • Mobile Phase (Buffered Acetonitrile/Water): A gradient of acetonitrile and water is used to elute compounds from the column. Acetonitrile serves as the organic "strong" solvent. A buffer (e.g., ammonium acetate or phosphate) is critical to control the pH. Controlling the pH ensures that the ionization state of the acidic pyridin-2-ol is consistent, leading to sharp, reproducible peaks.

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, helping to distinguish between peaks and assess peak purity. The detection wavelength is typically set at the absorption maximum (e.g., ~260 nm) for maximum sensitivity.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA at 260 nm.

  • Gradient Elution:

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and equilibrate for 5 minutes.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

CompoundExpected Retention Time (min)Key Differentiator
5-Fluoropyridin-2-ol (Impurity)ShorterMore polar, elutes earlier.
This compound ~10-12 Main Peak
Di-iodo Byproduct (Impurity)LongerMore hydrophobic, elutes later.

graph [rankdir=LR];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

SamplePrep [label="Sample Preparation\n(0.1 mg/mL in ACN/H₂O)"]; Injection [label="Inject 5 µL onto\nC18 Column"]; Separation [label="Gradient Elution\n(5-95% ACN)"]; Detection [label="PDA Detection\n(260 nm)"]; Analysis [label="Data Analysis\n(Area % Purity)"];

SamplePrep -> Injection -> Separation -> Detection -> Analysis;

Figure 2. Standard workflow for HPLC purity analysis.
NMR Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC is excellent for quantification, it provides little structural information. NMR spectroscopy fills this gap, confirming the identity of the main peak and helping to elucidate the structure of unknown impurities. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind the Method:

  • ¹H NMR: Provides information on the number and connectivity of protons. The two aromatic protons on the pyridine ring will appear as distinct doublets, with coupling constants that confirm their relative positions.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment, making it a powerful tool to distinguish between fluoro-isomers.

  • Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the target compound can be determined. This is a primary method that does not rely on the response factor of the analyte, offering a high degree of accuracy.

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound into an NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the compound and potential polar impurities, and the hydroxyl proton is often clearly visible.

  • Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for accurate integration if performing qNMR.

  • Data Analysis:

    • Confirm the expected peaks and splitting patterns for the target compound.

    • Integrate the signals corresponding to the product.

    • Carefully examine the baseline for small peaks corresponding to impurities. The presence of peaks that cannot be assigned to the product or solvent indicates impurities.

Proton PositionExpected δ (ppm)Multiplicity
Pyridinol OH~12.2Broad Singlet
H-4~7.8Doublet (d)
H-6~8.2Doublet (d)
Note: These are estimated values based on similar structures; actual values must be confirmed experimentally.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight of the synthesized product. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurity peaks observed in the chromatogram.

Causality Behind the Method:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like pyridinols. It typically generates the protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement to four or more decimal places. This allows for the determination of the elemental formula, providing definitive confirmation of the compound's identity and helping to propose structures for unknown impurities.

  • Methodology: Utilize the same HPLC method described above.

  • MS Integration: Divert the flow from the HPLC column into the ESI source of the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: 100-500 m/z.

  • Data Analysis:

    • Confirm the presence of the expected [M+H]⁺ ion (m/z 239.94) in the mass spectrum corresponding to the main HPLC peak.

    • Extract the mass spectra for any impurity peaks to determine their molecular weights.

cluster_workflow Integrated Purity Workflow Start Synthesized Batch HPLC HPLC-PDA Analysis (Primary Purity Check) Start->HPLC Decision Purity > 98% and No Major Unknowns? HPLC->Decision LCMS LC-MS Analysis (Identify Impurity MW) Decision->LCMS No Release Batch Released Decision->Release Yes NMR ¹H, ¹⁹F, ¹³C NMR (Structure Confirmation & ID) LCMS->NMR Rework Purification / Re-synthesis NMR->Rework

Reactivity comparison between 3-iodo and 5-fluoro positions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Differential Reactivity of 3-Iodo and 5-Fluoro Positions in Aromatic Systems

Introduction

In the realm of synthetic organic chemistry and drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Aryl halides, in particular, serve as versatile handles for introducing a wide array of substituents through various chemical transformations. Among the halogens, iodine and fluorine occupy opposite ends of the reactivity spectrum, and their positional placement on an aromatic scaffold, such as at the 3-iodo and 5-fluoro positions, offers a fascinating case study in chemoselectivity. This guide provides a detailed comparison of the reactivity at these two positions, supported by mechanistic insights and experimental data, to aid researchers in designing selective and efficient synthetic routes.

The fundamental difference in reactivity between an aryl iodide and an aryl fluoride stems from the distinct properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is long and weak, making it susceptible to cleavage, which is a key step in many reactions, particularly transition-metal-catalyzed cross-coupling reactions. Conversely, the Carbon-Fluorine (C-F) bond is short, strong, and highly polarized, rendering it significantly less reactive under the same conditions. This inherent disparity allows for remarkable selectivity, where the iodo-substituted position can be selectively functionalized while the fluoro-substituted position remains intact.

I. Reactivity in Transition-Metal-Catalyzed Cross-Coupling Reactions

The most significant and synthetically useful difference in reactivity between aryl iodides and aryl fluorides is observed in transition-metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

A. The Critical Role of Oxidative Addition

The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, such as a Palladium(0) complex. The ease of this step is directly related to the C-X bond dissociation energy. The C-I bond, with a bond dissociation energy of approximately 65 kcal/mol, is significantly weaker than the C-F bond, which has a bond dissociation energy of around 127 kcal/mol. This substantial difference in bond strength means that Pd(0) and other similar catalysts can readily insert into the C-I bond under mild conditions, while the C-F bond remains largely unreactive.

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R cluster_1 SNAAr Workflow Aryl-F Electron-Deficient Aryl-F Meisenheimer_Complex Meisenheimer Complex Aryl-F->Meisenheimer_Complex Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer_Complex Aryl-Nu Substituted Product Meisenheimer_Complex->Aryl-Nu Fluoride Fluoride Ion (F-) Meisenheimer_Complex->Fluoride

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that novel compounds are the lifeblood of discovery. However, the responsibility of innovation extends to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Fluoro-3-iodo-pyridin-2-ol, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are built on the foundational principles of waste characterization, segregation, and regulatory compliance.

Part 1: Core Principle - Hazard Identification and Risk Assessment

Proper disposal is impossible without first understanding the material's inherent risks. This compound is a halogenated, combustible solid organic compound. Its hazard profile, derived from Safety Data Sheet (SDS) information, dictates its handling and disposal pathway.[1]

The structure itself provides critical clues:

  • Pyridine Derivative: The pyridine backbone means this compound is subject to regulations governing this class of chemicals. The U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste constituent, which sets a high precedent for its derivatives.[2][3]

  • Halogenated (Fluoro, Iodo): The presence of fluorine and iodine atoms places it firmly in the "halogenated organic" waste category. This is the single most important factor for waste segregation to ensure proper final treatment and to control disposal costs.[4][5][6]

Table 1: Hazard Profile for this compound

Hazard Classification GHS Code Signal Word GHS Pictogram Implication
Acute Toxicity 4 (Oral) H302 Warning GHS07 (Exclamation Mark) Harmful if swallowed.[1]

| Combustible Solid | - | Warning | - | May burn under certain conditions. Store away from ignition sources.[1] |

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the pure compound or its waste, ensure the appropriate PPE is in use. This is a non-negotiable standard operating procedure.

  • Eye Protection: At a minimum, wear chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Use chemically resistant gloves. For pyridine and its derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. Nitrile gloves are not recommended for prolonged contact with pyridine.[8] For handling halogenated compounds, double-gloving is a best practice to enhance protection.[7]

  • Body Protection: A flame-resistant lab coat is mandatory. For operations with larger quantities, a chemical-resistant apron provides an additional layer of safety.[7]

  • Respiratory Protection: All handling of this compound and its waste must be conducted within a properly functioning laboratory chemical fume hood to minimize inhalation exposure.[8]

Part 3: The Disposal Protocol: A Step-by-Step Workflow

Disposal is a systematic process. Each step is designed to validate the safety and compliance of the previous one. Adherence to this workflow is critical for creating a self-validating system of laboratory safety.

Step 1: Waste Characterization and Segregation

This is the most critical decision point. Improper segregation can lead to dangerous chemical reactions and regulatory violations. This compound must be disposed of as Halogenated Organic Waste . Never mix halogenated waste with non-halogenated waste; doing so contaminates the entire container and significantly increases disposal costs.[6] Do not dispose of this chemical down the drain under any circumstances.[6][9]

WasteSegregation start Generated Waste (this compound) is_organic Is it an organic compound? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen Yes non_organic Non-Organic Waste Stream is_organic->non_organic No non_halogenated Non-Halogenated Organic Waste has_halogen->non_halogenated No halogenated Halogenated Organic Waste has_halogen->halogenated Yes

Caption: Waste segregation decision workflow for laboratory chemicals.

Step 2: Select the Correct Waste Container

The integrity of your waste containment is paramount to preventing leaks and spills.

  • Material: Use a chemically compatible container. High-density polyethylene (HDPE) or other plastic containers are preferred for halogenated organic waste, as acids can form and corrode metal cans.[10][11]

  • Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof, threaded screw-top cap.[5][12]

  • Status: Keep the waste container closed at all times except when you are actively adding waste.[5][13] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

Step 3: Label the Container Correctly

A waste container without a proper label is considered "unknown" and can cause significant safety and disposal challenges.

  • Timing: Affix a completed waste label to the container before adding the first drop of waste.[5]

  • Content: The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5]

    • If it is a solution, list all components and their approximate percentages.[6]

    • The relevant hazard characteristics (e.g., Toxic, Combustible).

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA within the laboratory pending pickup.

  • Location: The SAA should be in a well-ventilated area, away from direct sunlight, heat, or ignition sources.[10]

  • Segregation: Store the halogenated waste container away from incompatible materials, especially strong acids, bases, and oxidizing agents.[8][10]

  • Containment: It is best practice to keep waste containers in secondary containment (such as a large polypropylene tub) to contain any potential leaks.[10]

Step 5: Arrange for Final Disposal

Laboratory personnel are responsible for proper collection and labeling, but final disposal is handled by specialists.

  • Contact EHS: When the container is full (do not overfill, ~90% capacity is a good rule) or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][13]

  • Documentation: Maintain any records or manifests provided by EHS as required by federal, state, and local regulations.[13]

Part 4: Emergency Procedures

In the event of an accident, a swift and correct response is crucial.

  • Small Spill: If a small amount spills within a chemical fume hood, you may clean it up if you are trained to do so. Wear your full PPE, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand), collect the contaminated material into a sealed, labeled bag or container, and dispose of it as halogenated hazardous waste.[8]

  • Large Spill: For any large spill, especially outside of a fume hood, immediately evacuate the area, alert others, and contact your institution's EHS or emergency response number.[8]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact: Flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8]

    • In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet. [8]

Conclusion: A Commitment to the Full Research Lifecycle

The proper disposal of this compound is a direct reflection of our commitment to safety and environmental stewardship. By treating this compound as a halogenated hazardous waste and following a strict protocol of segregation, containment, and labeling, we uphold our professional responsibilities. Furthermore, embracing the principle of waste minimization by ordering only the quantities of chemicals required for research is a vital step toward a more sustainable scientific enterprise.[13]

References

Personal protective equipment for handling 5-Fluoro-3-iodo-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Fluoro-3-iodo-pyridin-2-ol

This guide provides essential safety protocols and operational plans for the handling and disposal of this compound (CAS No. 1186311-05-6). As a functionalized halogenated pyridine, this compound requires stringent safety measures due to the potential hazards associated with its chemical class, even in the absence of comprehensive toxicological data for this specific molecule. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Characterization

Understanding the hazard profile is the foundation of safe handling. While specific toxicological data for this compound is limited, a robust safety plan can be developed by analyzing its known classifications and the hazards of its structural components.

The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram for being a health hazard. The signal word is "Warning".

Table 1: Chemical and Hazard Identification

Property Data Source
Chemical Name This compound -
CAS Number 1186311-05-6
Molecular Formula C₅H₃FINO
Physical Form Solid
Known GHS Hazard H302: Harmful if swallowed

| Storage Class | 11: Combustible Solids | |

Inferred Hazards from Structural Analogs:

  • Pyridine Core: The parent pyridine ring is a well-known hazardous substance. It is a flammable and toxic liquid that can cause skin and respiratory irritation.[1][2] Symptoms of exposure to pyridine derivatives can include dizziness, headaches, and nausea.[1][2]

  • Halogenation (Iodo- and Fluoro- groups): Halogenated organic compounds can present unique toxicological risks. Upon combustion or decomposition, they can release hazardous gases such as hydrogen iodide and hydrogen fluoride.[3]

  • Pyridin-2-ol Moiety: The hydroxyl group influences the compound's physical state (solid) and reactivity.

Given these factors, it is imperative to treat this compound as a substance that is harmful if swallowed, a potential skin and eye irritant, and potentially toxic via inhalation or dermal contact.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source. Personal protective equipment (PPE) should always be used in conjunction with, not as a replacement for, robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][4] This is critical to prevent the inhalation of any fine dust particles or potential vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fumes.[1][4]

  • Emergency Equipment: An operational eyewash station and a safety shower must be immediately accessible in the work area.[3][4] All personnel should be trained on their location and use.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Hand Protection: Chemical-resistant gloves are essential. Given the lack of specific glove breakthrough data for this compound, a conservative approach based on its pyridine structure is recommended.

  • Recommended Glove Types: Butyl rubber or neoprene gloves are preferred for handling pyridine and its derivatives.[2] While nitrile gloves are commonly used, some sources do not recommend them for prolonged contact with pyridine.[5]

  • Best Practice: Double-gloving provides an extra layer of protection. A common practice is to wear a thinner nitrile glove over a more robust glove like butyl rubber, allowing the outer glove to be changed frequently.

  • Glove Removal: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[4]

Eye and Face Protection:

  • Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound.[2][6] Standard safety glasses do not provide adequate protection from splashes.

  • Recommended: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.

Body Protection:

  • A flame-resistant lab coat must be worn and kept fully buttoned to protect the skin.[5]

  • For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat.

  • Ensure legs and feet are fully covered; closed-toe shoes are mandatory.

Respiratory Protection:

  • When working within a certified chemical fume hood, additional respiratory protection is typically not required.[7]

  • In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[6] Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[5]

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station, shower, and spill kit.

  • Don PPE: Put on all required PPE as described in Section 3.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a spatula for transfers to minimize dust creation.[6] If possible, use a balance located within the hood or a contained weighing enclosure.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4][5][8]

  • Decontamination: After handling, decontaminate the work surface, any equipment used, and the exterior of the waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first) to prevent cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly after completing the work.[4] Do not eat, drink, or smoke in the laboratory.[4]

Spill Management:

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, dry earth, or vermiculite.[5]

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.

    • Prevent entry into the affected area.

Waste Disposal Plan: Disposal of halogenated organic compounds is strictly regulated. Improper disposal can cause significant environmental harm.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.

  • Containerization: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazard warnings.

  • Prohibition: DO NOT dispose of this chemical or its contaminated materials down the drain or in regular trash.[9] Iodine-containing compounds can be particularly damaging to aquatic life.[10]

  • Final Disposal: Arrange for pickup and disposal through your institution's EH&S office or a licensed hazardous waste disposal contractor.[9] For facilities generating significant quantities, iodine waste recycling programs may be an option to explore.[11]

Workflow Visualization

The following diagram illustrates the critical decision-making and action sequence for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE & Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Path start 1. Assess Task (Weighing, Reaction, etc.) controls 2. Verify Engineering Controls (Fume Hood, Eyewash) start->controls Proceed don_ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) controls->don_ppe Controls OK handle 4. Perform Task in Fume Hood don_ppe->handle decon 5. Decontaminate Area & Segregate Waste handle->decon spill Spill Occurs handle->spill If Spill doff_ppe 6. Doff PPE Correctly decon->doff_ppe wash 7. Wash Hands doff_ppe->wash end End of Process wash->end evacuate Evacuate & Alert EH&S spill->evacuate

Caption: PPE Selection & Decontamination Workflow for Hazardous Compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-iodo-pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-iodo-pyridin-2-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.